molecular formula C21H26Cl2F3N3S B10820385 Trifluoperazine-d3dihydrochloride

Trifluoperazine-d3dihydrochloride

Cat. No.: B10820385
M. Wt: 483.4 g/mol
InChI Key: BXDAOUXDMHXPDI-GXXYEPOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoperazine-d3dihydrochloride is a useful research compound. Its molecular formula is C21H26Cl2F3N3S and its molecular weight is 483.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDAOUXDMHXPDI-GXXYEPOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine-d3 dihydrochloride (B599025) is a deuterated analog of trifluoperazine (B1681574) dihydrochloride, a typical antipsychotic agent belonging to the phenothiazine (B1677639) class. The introduction of deuterium (B1214612) at the N-methyl group of the piperazine (B1678402) ring provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard for the quantitative analysis of trifluoperazine in biological matrices. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and analytical methodologies related to Trifluoperazine-d3 dihydrochloride.

Chemical and Physical Properties

Trifluoperazine-d3 dihydrochloride is a stable, labeled form of trifluoperazine. The primary difference lies in the isotopic enrichment at the terminal methyl group of the piperazine side chain. This substitution minimally alters the compound's chemical reactivity but significantly changes its mass, a property exploited in mass spectrometry-based analytical techniques.

PropertyValue
Chemical Name 10-[3-[4-(Methyl-d3)-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride
Molecular Formula C₂₁H₂₁D₃F₃N₃S · 2HCl
Molecular Weight Approximately 483.4 g/mol
CAS Number 1432064-02-2
Appearance Solid
Solubility Slightly soluble in DMSO, Methanol, and Water[1]

Synthesis and Manufacturing

The synthesis of Trifluoperazine-d3 dihydrochloride involves a multi-step process, beginning with the synthesis of the core phenothiazine structure, followed by the introduction of the deuterated side chain and subsequent conversion to the dihydrochloride salt. While a specific detailed protocol for the deuterated synthesis is not publicly available, a representative synthesis can be described based on the known synthesis of trifluoperazine.

Representative Synthetic Pathway:

A common method for the synthesis of trifluoperazine involves the condensation of 2-(trifluoromethyl)phenothiazine (B42385) with a suitable piperazine-containing side chain. To introduce the deuterium label, a deuterated precursor for the N-methyl group is required.

Experimental Protocol: Representative Synthesis of Trifluoperazine Hydrochloride

This protocol describes the synthesis of the non-deuterated trifluoperazine hydrochloride and can be adapted for the synthesis of the deuterated analog by using a deuterated starting material for the side chain.

Step 1: Condensation Reaction

  • In a suitable reaction vessel, combine 2-(trifluoromethyl)phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine (B54460) in an organic solvent such as xylene.

  • Add a strong base, for example, sodamide, to act as a catalyst.

  • Heat the mixture at reflux for several hours to facilitate the condensation reaction.

  • After cooling, the reaction mixture is worked up to isolate the crude trifluoperazine base.

Step 2: Purification

  • The crude product can be purified by converting it into an oxalate (B1200264) salt. This is achieved by treating the crude trifluoperazine with an aqueous solution of oxalic acid.

  • The resulting trifluoperazine dioxalate salt precipitates and can be collected by filtration.

  • The purified oxalate salt is then treated with a base, such as sodium hydroxide, to regenerate the free trifluoperazine base.

  • The trifluoperazine base is extracted with an organic solvent like toluene.

Step 3: Salt Formation

  • The purified trifluoperazine base is dissolved in an appropriate solvent, such as absolute ethanol.

  • Dry hydrogen chloride gas is then passed through the solution to form the dihydrochloride salt.

  • The Trifluoperazine dihydrochloride precipitates and can be collected by filtration, washed with a suitable solvent, and dried under vacuum.

To synthesize Trifluoperazine-d3 dihydrochloride, a deuterated analog of 1-(3-chloropropyl)-4-methylpiperazine, specifically 1-(3-chloropropyl)-4-(methyl-d3)piperazine, would be used in the initial condensation step.

Mechanism of Action

Trifluoperazine exerts its pharmacological effects primarily through the antagonism of dopamine (B1211576) D2 receptors and the inhibition of calmodulin.

Dopamine D2 Receptor Antagonism

Trifluoperazine is a potent antagonist of the dopamine D2 receptor in the central nervous system.[2] In conditions like schizophrenia, which are associated with hyperactivity of dopaminergic pathways, blocking these receptors helps to alleviate positive symptoms such as hallucinations and delusions.[2]

D2_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_pre Dopamine D2R Dopamine D2 Receptor Dopamine_pre->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to Trifluoperazine Trifluoperazine-d3 Trifluoperazine->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by Trifluoperazine-d3.

Calmodulin Inhibition

Trifluoperazine is also a well-known inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in intracellular signaling.[3] By binding to calmodulin, trifluoperazine prevents it from activating a variety of downstream enzymes, thereby modulating numerous cellular processes.

Calmodulin_Inhibition cluster_calcium Calcium Signaling cluster_downstream Downstream Effects Ca2_plus Ca²⁺ Calmodulin Calmodulin Ca2_plus->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex Forms Target_Enzymes Target Enzymes (e.g., CaMK, PDE) CaM_Complex->Target_Enzymes Activates Cellular_Processes Modulation of Cellular Processes Target_Enzymes->Cellular_Processes Leads to Trifluoperazine Trifluoperazine-d3 Trifluoperazine->CaM_Complex Inhibits

Caption: Calmodulin Inhibition by Trifluoperazine-d3.

Analytical Methodologies

Trifluoperazine-d3 dihydrochloride is primarily used as an internal standard in the quantification of trifluoperazine in biological samples using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Representative HPLC Method for Trifluoperazine Analysis

This protocol provides a general framework for the HPLC analysis of trifluoperazine, where Trifluoperazine-d3 would serve as the internal standard.

  • Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation. For example, a mobile phase of acetonitrile and water (68:32 v/v) with triethylamine (B128534) and the pH adjusted to 4 with orthophosphoric acid has been reported.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 254-262 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution of Trifluoperazine-d3 dihydrochloride (internal standard) of known concentration in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known amounts of trifluoperazine and a fixed amount of the internal standard solution.

    • Extract the analytes from the biological samples using liquid-liquid extraction or solid-phase extraction.

    • Reconstitute the dried extract in the mobile phase.

  • Injection Volume: Typically 20 µL.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of trifluoperazine to the peak area of Trifluoperazine-d3 against the concentration of trifluoperazine. Determine the concentration of trifluoperazine in unknown samples from this curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Trifluoperazine-d3 (IS) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Trifluoperazine Calibration->Quantification

Caption: Workflow for the quantification of trifluoperazine using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: Representative GC-MS Method for Trifluoperazine Analysis

This protocol outlines a general procedure for the analysis of trifluoperazine using GC-MS with Trifluoperazine-d3 as an internal standard.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with electron impact ionization).

  • Column: A capillary column suitable for amine analysis (e.g., a DB-5MS or similar).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Sample Preparation:

    • Similar to the HPLC method, biological samples are spiked with Trifluoperazine-d3 as an internal standard.

    • Extraction is typically performed using liquid-liquid extraction with an organic solvent.

    • The extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent.

    • Derivatization may be necessary to improve the chromatographic properties of trifluoperazine.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both trifluoperazine and Trifluoperazine-d3 are monitored.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak areas of the selected ions for trifluoperazine and Trifluoperazine-d3 against the concentration of trifluoperazine.

Conclusion

Trifluoperazine-d3 dihydrochloride is an indispensable tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of trifluoperazine in complex biological matrices. Understanding its synthesis, mechanism of action, and the analytical methodologies for its use is crucial for its effective application in drug development and clinical research. This guide provides a foundational understanding of these core aspects to support the scientific community in their research endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of trifluoperazine-d3 dihydrochloride (B599025), a deuterated analog of the typical antipsychotic agent trifluoperazine (B1681574). The primary mechanisms of action for trifluoperazine are well-established as antagonism of the dopamine (B1211576) D2 receptor and inhibition of calmodulin.[1][2][3] While specific pharmacological data for the deuterated form is limited, the fundamental interactions with these key protein targets are expected to be identical to the parent compound. Deuteration is primarily a strategy to alter the pharmacokinetic profile of a drug, typically to reduce metabolism and increase its half-life, without modifying its pharmacodynamic properties. This guide will detail the molecular interactions, downstream signaling pathways, and relevant experimental protocols for trifluoperazine, with the understanding that these are directly applicable to its deuterated counterpart.

Introduction

Trifluoperazine is a phenothiazine-class antipsychotic medication that has been utilized in the treatment of schizophrenia and other psychotic disorders for decades.[4][5] Its therapeutic efficacy is primarily attributed to its ability to modulate dopaminergic neurotransmission.[6] Additionally, trifluoperazine is widely used as a pharmacological tool in research due to its potent inhibitory effects on calmodulin, a key intracellular calcium sensor.[1][7] Trifluoperazine-d3 dihydrochloride is a stable-isotope labeled version of trifluoperazine, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution is not expected to alter the drug's mechanism of action but is often employed in drug development to improve metabolic stability.

Core Mechanisms of Action

Dopamine D2 Receptor Antagonism

The principal antipsychotic effect of trifluoperazine is mediated by its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4][6] In conditions like schizophrenia, an overactivity of these dopaminergic pathways is often observed.[6] By blocking D2 receptors, trifluoperazine reduces the effects of excess dopamine, thereby alleviating positive symptoms such as hallucinations and delusions.[6][8]

Trifluoperazine also exhibits antagonist activity at other receptors, including dopamine D1, serotonin (B10506) 5-HT2, alpha-adrenergic, and histamine (B1213489) H1 receptors, which contributes to its overall pharmacological profile and side effects.[4][6]

Calmodulin Antagonism

Beyond its effects on dopamine receptors, trifluoperazine is a potent inhibitor of calmodulin (CaM).[1][9] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide array of target proteins, including protein kinases, phosphatases, and phosphodiesterases.[1]

Trifluoperazine binds to the Ca²⁺-bound form of calmodulin, inducing a conformational change that prevents it from interacting with and activating its target enzymes.[10] This interaction is primarily driven by hydrophobic forces between the aromatic rings of trifluoperazine and hydrophobic pockets on calmodulin that are exposed upon calcium binding.[1][7] The inhibition of calmodulin-dependent signaling pathways contributes to some of trifluoperazine's pharmacological effects and has been explored for potential therapeutic applications in other diseases, including cancer.[1][7]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for trifluoperazine. It is anticipated that the binding affinities (Ki) and inhibitory concentrations (IC50) for trifluoperazine-d3 dihydrochloride would be comparable.

TargetLigandAssay TypeSpeciesValueReference
Dopamine D2 ReceptorTrifluoperazineRadioligand BindingHumanIC50: 1.2 nM[3]
Dopamine D1 ReceptorTrifluoperazineRadioligand BindingHumanKi: 24 nM[11]
Serotonin 5-HT2A ReceptorTrifluoperazineRadioligand BindingHuman-[12]
Alpha-1A Adrenergic ReceptorTrifluoperazineRadioligand BindingHuman-[11]
Histamine H1 ReceptorTrifluoperazineRadioligand BindingHumanKi: 17.5 nM[4]
CalmodulinTrifluoperazine---[1][13]

Note: Specific Ki and IC50 values for calmodulin antagonism are highly dependent on the specific calmodulin-dependent enzyme being assayed.

Signaling Pathways

Dopamine D2 Receptor Signaling Pathway

The diagram below illustrates the antagonism of the dopamine D2 receptor by trifluoperazine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] By blocking this receptor, trifluoperazine prevents this inhibitory effect.

D2_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits Trifluoperazine Trifluoperazine-d3 Trifluoperazine->D2R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Dopamine D2 Receptor Antagonism by Trifluoperazine-d3.
Calmodulin Inhibition Signaling Pathway

The following diagram depicts the mechanism of calmodulin inhibition by trifluoperazine. In the presence of elevated intracellular calcium, calmodulin becomes activated and can then activate a host of downstream enzymes. Trifluoperazine binds to the activated calmodulin, preventing this downstream activation.

Calmodulin_Pathway Ca2_ion Ca²⁺ Calmodulin Calmodulin (Inactive) Ca2_ion->Calmodulin Binds Active_Calmodulin Ca²⁺-Calmodulin (Active) Inhibited_Complex Inhibited Complex Target_Enzyme Calmodulin-Dependent Enzyme (Inactive) Active_Calmodulin->Target_Enzyme Activates Trifluoperazine Trifluoperazine-d3 Trifluoperazine->Active_Calmodulin Binds & Inhibits Active_Enzyme Active Enzyme Cellular_Response Cellular Response Active_Enzyme->Cellular_Response

Inhibition of Calmodulin Signaling by Trifluoperazine-d3.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of trifluoperazine-d3 for the dopamine D2 receptor.

Objective: To determine the Ki of trifluoperazine-d3 for the human dopamine D2 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).[15]

  • Trifluoperazine-d3 dihydrochloride (test compound).

  • Non-specific binding control (e.g., Haloperidol).[15]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of trifluoperazine-d3 dihydrochloride.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., 1 nM [³H]-Spiperone), and varying concentrations of the test compound.

  • For total binding wells, add only the radioligand and buffer.

  • For non-specific binding wells, add the radioligand, buffer, and a high concentration of the non-specific binding control (e.g., 1 µM Haloperidol).[15]

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[15]

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

D2_Binding_Assay A Prepare Reagents: - D2 Receptor Membranes - [³H]-Spiperone (Radioligand) - Trifluoperazine-d3 (Test Compound) - Haloperidol (Non-specific) - Assay Buffer B Add to 96-well Plate: - Buffer - Radioligand - Test Compound (Varying Conc.) - Non-specific Control A->B C Add D2 Receptor Membranes to Initiate Binding B->C D Incubate to Reach Equilibrium C->D E Filter and Wash to Separate Bound from Unbound Ligand D->E F Measure Radioactivity with Scintillation Counter E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki F->G

Workflow for a Dopamine D2 Receptor Binding Assay.
Calmodulin Pull-Down Assay

This protocol describes a pull-down assay to confirm the calcium-dependent interaction between trifluoperazine and calmodulin.

Objective: To demonstrate that trifluoperazine-d3 inhibits the binding of a known calmodulin-binding protein to calmodulin in a calcium-dependent manner.

Materials:

  • Calmodulin-Sepharose beads.[16]

  • Purified known calmodulin-binding protein (e.g., Calcineurin).

  • Trifluoperazine-d3 dihydrochloride.

  • Binding buffer with Ca²⁺ (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.5).

  • Elution buffer with EGTA (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM EGTA, pH 7.5).

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the calmodulin-binding protein.

Procedure:

  • Equilibrate the Calmodulin-Sepharose beads with the binding buffer.

  • In separate tubes, incubate the beads with the purified calmodulin-binding protein in the binding buffer.

  • To one set of tubes, add varying concentrations of trifluoperazine-d3. To another set, add a vehicle control.

  • Incubate the mixtures with gentle agitation to allow for protein binding.

  • Wash the beads several times with the binding buffer to remove unbound proteins.

  • Elute the bound proteins from the beads using the elution buffer.

  • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for the calmodulin-binding protein.

  • A reduction in the amount of the eluted calmodulin-binding protein in the presence of trifluoperazine-d3 indicates inhibition of the interaction.

Calmodulin_Pulldown_Assay A Equilibrate Calmodulin-Sepharose Beads in Binding Buffer B Incubate Beads with: - Calmodulin-Binding Protein - Ca²⁺ - With or Without Trifluoperazine-d3 A->B C Wash Beads to Remove Unbound Proteins B->C D Elute Bound Proteins with EGTA C->D E Analyze Eluted Proteins by SDS-PAGE and Western Blot D->E F Quantify Inhibition of Binding E->F

References

Deuterated Trifluoperazine as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of deuterated trifluoperazine (B1681574) as an internal standard in the bioanalytical quantification of trifluoperazine. Stable isotope-labeled internal standards are paramount for correcting variability in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This document details the rationale for using a deuterated analog, summarizes key quantitative data for analytical method development, provides detailed experimental protocols, and illustrates the relevant biological pathways of trifluoperazine. The information presented is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical methods for trifluoperazine.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, especially within regulated environments, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results.[1] An IS is a compound of known concentration added to samples to correct for variations that may occur during sample preparation, injection, and analysis.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" because they share near-identical physicochemical properties with the analyte of interest.[2] This chemical similarity ensures that the SIL-IS and the analyte behave similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1] The use of a deuterated internal standard like trifluoperazine-d8 significantly improves the accuracy, precision, and robustness of the bioanalytical method.[3]

Chemical Properties and Synthesis

Chemical Properties of Trifluoperazine and Deuterated Analogs

Trifluoperazine is a phenothiazine (B1677639) antipsychotic with a trifluoromethyl group. Its deuterated analogs, such as trifluoperazine-d3 and trifluoperazine-d8, have one or more hydrogen atoms replaced with deuterium (B1214612). This substitution results in a higher mass-to-charge ratio (m/z) without significantly altering the chemical properties.

Synthesis of Deuterated Trifluoperazine

The synthesis of trifluoperazine involves the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[4] The synthesis of deuterated trifluoperazine, such as trifluoperazine-d8, would logically involve the use of a deuterated piperazine (B1678402) precursor. A plausible synthetic route for trifluoperazine-d8 would start with piperazine-d8.

The synthesis of piperazine-d8 can be achieved through methods like catalytic exchange, where hydrogen atoms in piperazine are replaced with deuterium gas under high pressure and temperature in the presence of a suitable catalyst.[1] Once piperazine-d8 is obtained, it can be N-methylated to form N-methylpiperazine-d8. This can be accomplished through reactions such as reductive amination using formaldehyde (B43269) and a reducing agent. The resulting N-methylpiperazine-d8 can then be reacted with 1,3-dichloropropane (B93676) to yield 1-(3-chloropropyl)-4-methylpiperazine-d8. Finally, this intermediate is reacted with 2-(trifluoromethyl)phenothiazine (B42385) to produce trifluoperazine-d8.

Quantitative Data for Bioanalytical Method Development

The following tables summarize key quantitative parameters for the analysis of trifluoperazine using a deuterated internal standard. The data is compiled from a validated LC-MS/MS method for the determination of trifluoperazine in human plasma.[3]

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trifluoperazine408.1113.2
Trifluoperazine-d8416.2121.2

Table 2: Chromatographic Conditions

ParameterValue
ColumnZodiac C18 (50 x 4.6 mm, 3 µm)
Mobile PhaseAcetonitrile:Methanol:5mM Ammonium (B1175870) Bicarbonate (85:10:5, v/v/v)
Flow Rate0.55 mL/min
Retention Time (Trifluoperazine)Not explicitly stated
Retention Time (Trifluoperazine-d8)Not explicitly stated

Table 3: Method Validation Summary

ParameterResult
Linearity Range5 - 1,250 pg/mL
Correlation Coefficient (r²)> 0.99
Precision (%CV)Within acceptable limits as per USFDA guidelines
Accuracy (%Bias)Within acceptable limits as per USFDA guidelines
RecoveryWithin acceptable limits as per USFDA guidelines

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is based on the method described by Reddy et al. (2022) for the extraction of trifluoperazine from human plasma.[3]

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the working solution of trifluoperazine-d8 (internal standard).

  • Vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH and vortex for 10 seconds.

  • Add 2 mL of tertiary butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are the instrumental conditions for the analysis of trifluoperazine and its deuterated internal standard.

  • Liquid Chromatography:

    • Column: Zodiac C18 (50 x 4.6 mm, 3 µm)[3]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)[3]

    • Flow Rate: 0.55 mL/min[3]

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) - Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Trifluoperazine: 408.1 → 113.2

      • Trifluoperazine-d8: 416.2 → 121.2

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Trifluoperazine's primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors and the inhibition of calmodulin.[5][6] The following diagrams illustrate these pathways.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CellularResponse Altered Cellular Response PKA->CellularResponse TFP Trifluoperazine TFP->D2R Antagonism

Dopamine D2 Receptor Signaling Pathway Inhibition by Trifluoperazine.

calmodulin_pathway cluster_cell Cellular Environment Ca2_increase Increased Intracellular Ca2+ CaM Calmodulin (Inactive) Ca2_increase->CaM 4 Ca2+ CaM_active Ca2+/Calmodulin Complex (Active) CaM->CaM_active TargetProteins Target Proteins (e.g., Kinases, Phosphatases) CaM_active->TargetProteins Activation CellularEffects Downstream Cellular Effects TargetProteins->CellularEffects TFP Trifluoperazine TFP->CaM_active Inhibition

Calmodulin Signaling Pathway Inhibition by Trifluoperazine.
Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical study using deuterated trifluoperazine as an internal standard.

bioanalytical_workflow SampleCollection Sample Collection (e.g., Plasma) Spiking Spiking with Trifluoperazine-d8 (IS) SampleCollection->Spiking Extraction Sample Preparation (Liquid-Liquid Extraction) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

Bioanalytical Workflow for Trifluoperazine Quantification.

Conclusion

The use of deuterated trifluoperazine as an internal standard is a robust and reliable approach for the quantitative bioanalysis of trifluoperazine in biological matrices. Its close physicochemical similarity to the analyte ensures accurate correction for analytical variability, leading to high-quality pharmacokinetic and toxicokinetic data. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the development and validation of sensitive and specific LC-MS/MS methods. Furthermore, the visualization of the relevant signaling pathways and the experimental workflow provides a comprehensive understanding of the broader context of trifluoperazine analysis. This technical guide serves as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Trifluoperazine-d3 dihydrochloride (B599025). The information presented is essential for researchers and professionals involved in the development, formulation, and analysis of this compound. The data and protocols are compiled from various scientific sources to ensure a thorough understanding of its stability profile.

Physicochemical Properties

Trifluoperazine-d3 dihydrochloride is the deuterated form of Trifluoperazine dihydrochloride, a typical antipsychotic of the phenothiazine (B1677639) class. The introduction of deuterium (B1214612) at the N-methyl group of the piperazine (B1678402) ring is primarily for use as an internal standard in pharmacokinetic studies. The physical and chemical properties of the deuterated and non-deuterated forms are generally considered to be very similar.

Table 1: Physicochemical Properties of Trifluoperazine Dihydrochloride

PropertyValueReference
Chemical Name 10-[3-(4-methyl-d3-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, dihydrochlorideN/A
CAS Number 1432064-02-2N/A
Molecular Formula C₂₁H₂₁D₃F₃N₃S · 2HClN/A
Molecular Weight 483.4 g/mol N/A
Appearance SolidN/A
Melting Point 242-243 °C (for dihydrochloride)[1]
Solubility Slightly soluble in DMSO and Methanol (B129727). Water solubility is 50 g/L for the dihydrochloride salt.N/A,[2]
pKa pKa1 = 3.9, pKa2 = 8.1 (for dihydrochloride)[1]
Storage Temperature Recommended at -20°CN/A

Chemical Stability and Degradation Profile

Trifluoperazine is susceptible to degradation under various stress conditions, including oxidation, light, and to a lesser extent, acid, base, and heat. The primary degradation product upon oxidation is Trifluoperazine sulfoxide.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. The following table summarizes the degradation of Trifluoperazine hydrochloride under different stress conditions, which is expected to be comparable for the d3-deuterated form.

Table 2: Summary of Forced Degradation Studies on Trifluoperazine Hydrochloride

Stress ConditionReagents and Conditions% DegradationKey Degradation ProductsReference
Acid Hydrolysis 0.1 N HCl, reflux for 1.5 hours~18.34%Additional peaks observed in chromatogram[3]
Base Hydrolysis 0.1 N NaOH, reflux for 1.5 hours~11.61%Degradation observed[3]
Oxidation 3% H₂O₂, room temperature for 30 minutes~18.95%Trifluoperazine sulfoxide[3]
Thermal Degradation 1 g powder at elevated temperature for 20 hours~4.76%Degradation observed[3]
Photodegradation UV light exposure for 5 hours~16.95%Degradation observed[3]

The general order of stability for Trifluoperazine hydrochloride under these stress conditions is: Oxidation (H₂O₂) < Photolysis (UV) < Alkaline conditions < Acidic conditions < Heat .[4] This indicates a high susceptibility to oxidative and photolytic degradation.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating and quantifying Trifluoperazine-d3 dihydrochloride from its degradation products. The following protocol is a composite based on several published methods for Trifluoperazine hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 75:25 (v/v) mixture of methanol and a buffer. The buffer can be prepared by dissolving 0.340 g of potassium dihydrogen phosphate (B84403) in 250 ml of water, adding 1.5 ml of triethylamine, and adjusting the pH to 2 with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 257 nm[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: Ambient

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve Trifluoperazine-d3 dihydrochloride in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample in the mobile phase to a similar concentration as the standard solution.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of Trifluoperazine-d3 dihydrochloride acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 N NaOH, heat) prep->base Expose to oxid Oxidation (e.g., 3% H2O2) prep->oxid Expose to therm Thermal Degradation (Heat solid drug) prep->therm Expose to photo Photodegradation (UV/Vis light exposure) prep->photo Expose to neutralize Neutralize acidic/basic samples acid->neutralize dilute Dilute to appropriate concentration acid->dilute base->neutralize base->dilute oxid->neutralize oxid->dilute therm->neutralize therm->dilute photo->neutralize photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc identify Identify and quantify degradation products hplc->identify G Trifluoperazine Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dopa_pre Dopamine d2r Dopamine D2 Receptor dopa_pre->d2r Binds to gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., altered gene expression, ion channel activity) pka->response Phosphorylates targets leading to tfp Trifluoperazine tfp->d2r Antagonizes

References

A Technical Guide to the Solubility of Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine-d3 dihydrochloride (B599025) is a deuterated analog of Trifluoperazine dihydrochloride, a typical phenothiazine (B1677639) antipsychotic. The incorporation of deuterium (B1214612) can offer advantages in metabolic studies and as an internal standard in analytical assays. Understanding the solubility of this compound is a critical first step in the development of formulations and in the design of various in vitro and in vivo studies. This guide provides a summary of available solubility data for the non-deuterated form, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility Data

The following table summarizes the available quantitative solubility data for Trifluoperazine dihydrochloride in various solvents. This data is intended to serve as a reference point for researchers working with the deuterated analog.

SolventSolubilityTemperatureNotes
Water50 g/L[1][2][3]Not SpecifiedResults in a clear solution.[1][3]
Water50 mg/mLNot SpecifiedHeat may be required for dissolution, yielding a clear, colorless to yellow solution.
WaterFreely soluble[4]Not Specified
Ethanol5 mg/mL[3]Not Specified
EthanolSoluble[3]Not Specified
Dimethyl sulfoxide (B87167) (DMSO)SolubleNot Specified
ChloroformSparingly soluble[4]Not Specified
EtherInsoluble[4]Not Specified
BenzeneInsoluble[4]Not Specified
Dimethylformamide (DMF)10 mg/ml[5]Not Specified
PBS (pH 7.2)10 mg/ml[5]Not Specified

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Detailed Methodology

3.2.1. Materials and Equipment:

  • Trifluoperazine-d3 dihydrochloride

  • Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2.2. Procedure:

  • Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solubility, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are often used to understand the pH-solubility profile.

  • Addition of Solute: Accurately weigh an amount of Trifluoperazine-d3 dihydrochloride that is in excess of its expected solubility and add it to a volumetric flask containing a known volume of the solvent.

  • Equilibration: Tightly seal the flasks and place them in a constant temperature shaker. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled, often at ambient temperature (e.g., 25 °C) or physiological temperature (37 °C).

  • Phase Separation: After equilibration, allow the flasks to stand to let the undissolved particles settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. It is crucial to ensure that no solid particles are carried over into the sample for analysis.

  • Quantification: Analyze the concentration of Trifluoperazine-d3 dihydrochloride in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Weigh excess Trifluoperazine-d3 dihydrochloride add_solute Add solute to solvent prep_solute->add_solute prep_solvent Prepare solvent/buffer prep_solvent->add_solute agitate Agitate at constant temperature (e.g., 24-72h) add_solute->agitate separate Separate solid and liquid phases (centrifuge/filter) agitate->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze result Determine solubility analyze->result

Caption: Workflow for solubility determination using the shake-flask method.

References

Trifluoperazine-d3 dihydrochloride mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trifluoperazine-d3 Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trifluoperazine-d3 dihydrochloride. Trifluoperazine is a phenothiazine-class antipsychotic agent, and its deuterated analogs are frequently employed as internal standards in quantitative bioanalysis. A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for method development, metabolite identification, and ensuring analytical accuracy. This document outlines the predicted fragmentation pathway, presents quantitative data for key ionic species, details a representative experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade. The information herein is predicated on established fragmentation mechanisms for phenothiazines and N-alkylpiperazines, with the logical assumption that the three deuterium (B1214612) atoms are located on the N-methyl group of the piperazine (B1678402) moiety.

Introduction

Trifluoperazine is a potent dopamine (B1211576) D1 and D2 receptor antagonist used in the management of psychotic disorders.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the gold standard for quantification via mass spectrometry. Trifluoperazine-d3 serves this purpose, offering a mass shift that allows it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical and chromatographic properties. This guide focuses on the fragmentation pattern of the protonated molecule of Trifluoperazine-d3 ([M+H]+) as observed in tandem mass spectrometry (MS/MS), typically using electrospray ionization (ESI).

Predicted Fragmentation Pathway

The molecular structure of Trifluoperazine consists of a trifluoromethyl-substituted phenothiazine (B1677639) core linked by a propyl chain to an N-methylpiperazine group.[2] Under collision-induced dissociation (CID), the protonated molecule undergoes characteristic cleavages, primarily centered around the aliphatic chain and the piperazine ring. The presence of three deuterium atoms on the N-methyl group results in a +3 Da mass shift for fragments containing this moiety.

The primary fragmentation events are predicted as follows:

  • Formation of the Precursor Ion: In positive mode ESI, Trifluoperazine-d3 readily forms a protonated molecular ion, [M+H]+, with an expected m/z of 411.18.

  • Major Fragmentation - Cleavage of the Propyl-Piperazine Bond: The most prominent fragmentation pathway for phenothiazines with a piperazine side chain involves the cleavage of the C-N bond between the propyl linker and the piperazine ring. This leads to the formation of two key fragment ions:

    • The Piperazine Fragment: A protonated N-(methyl-d3)-piperazine fragment is formed. This species can undergo further fragmentation.

    • The Phenothiazine Fragment: The charge can also be retained by the larger phenothiazine-propyl portion of the molecule.

  • Alpha-Cleavage adjacent to Piperazine Nitrogen: A characteristic fragmentation for N-alkylpiperazines is the alpha-cleavage next to the nitrogen atom within the ring, leading to the formation of a stable iminium ion.[3] For Trifluoperazine-d3, this results in a key diagnostic ion.

Quantitative Data: Predicted Fragment Ions

The table below summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of Trifluoperazine-d3. These values are calculated based on monoisotopic masses.

m/z (Predicted) Ion Formula Proposed Structure/Description
411.18[C21H22D3F3N3S]+Precursor Ion: Protonated Trifluoperazine-d3
281.08[C15H12F3NS]+Phenothiazine-propyl carbocation, formed by cleavage of the bond between the propyl chain and the piperazine nitrogen.
144.15[C7H14D3N2]+Iminium ion resulting from cleavage of the propyl chain and subsequent rearrangement within the piperazine moiety.
116.14[C6H12D3N2]+Protonated N-(methyl-d3)-piperazinyl-ethyl iminium ion. A key diagnostic fragment.
73.09[C3H6D3N]+Fragment containing the deuterated N-methyl group, resulting from cleavage within the piperazine ring.

Experimental Protocol

This section provides a representative methodology for obtaining the MS/MS fragmentation pattern of Trifluoperazine-d3 dihydrochloride.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of Trifluoperazine-d3 dihydrochloride in methanol.

  • Working Solution: Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from 5% to 95% B over several minutes is typically sufficient to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometer Settings

  • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Type: Product Ion Scan (or MS/MS).

  • Precursor Ion (m/z): 411.2 (for isolation in the quadrupole).

  • Collision Gas: Argon at an appropriate pressure.

  • Collision Energy: This parameter should be optimized. A collision energy ramp (e.g., 15-45 eV) is recommended to observe the formation and subsequent fragmentation of different ions.

  • Mass Analyzer: A triple quadrupole or ion trap instrument is ideal for this application.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for Trifluoperazine-d3.

Trifluoperazine_D3_Fragmentation Precursor Trifluoperazine-d3 [M+H]+ m/z = 411.18 Fragment1 Phenothiazine-propyl Cation m/z = 281.08 Precursor->Fragment1 Loss of C6H11D3N2 (130.13 Da) Fragment2 Piperazinyl-ethyl Iminium Ion m/z = 116.14 Precursor->Fragment2 Cleavage at propyl chain Fragment3 Iminium Ion m/z = 144.15 Precursor->Fragment3 Alternative Cleavage Fragment4 N-methyl-d3 Fragment m/z = 73.09 Fragment2->Fragment4 Ring Opening

Caption: Predicted fragmentation pathway of protonated Trifluoperazine-d3.

Conclusion

The mass spectrometric fragmentation of Trifluoperazine-d3 is characterized by predictable cleavages of the bond between the propyl side chain and the piperazine ring, as well as subsequent fragmentations within the piperazine moiety itself. The key diagnostic fragments for Trifluoperazine-d3 will be shifted by +3 Da compared to the unlabeled compound, confirming the presence and location of the deuterium label on the N-methyl group. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the development and validation of analytical methods involving Trifluoperazine-d3.

References

Trifluoperazine-d3 Dihydrochloride: An In-Depth Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (B1681574), a typical antipsychotic of the phenothiazine (B1677639) class, is a potent antagonist of dopamine (B1211576) D2 receptors and calmodulin.[1][2][3] Its deuterated analog, Trifluoperazine-d3 dihydrochloride (B599025), serves as a valuable tool in in vitro research, offering a stable isotope-labeled internal standard for pharmacokinetic studies and a pharmacological probe to investigate various cellular signaling pathways. This technical guide provides a comprehensive overview of Trifluoperazine-d3 dihydrochloride for in vitro applications, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualization of key signaling pathways.

Trifluoperazine has been shown to exert a multitude of effects on cellular processes beyond its primary antipsychotic activity. These include the modulation of autophagy, induction of apoptosis in cancer cells, and interference with viral replication.[4][5][6] Its ability to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, as well as activate the PERK-eIF2α stress response pathway, makes it a subject of interest in oncology, neuroscience, and virology research.[7][8][9]

This guide is intended to equip researchers with the necessary technical information to effectively utilize Trifluoperazine-d3 dihydrochloride in their in vitro studies.

Chemical and Physical Properties

Trifluoperazine-d3 dihydrochloride is the deuterated form of Trifluoperazine dihydrochloride, where three hydrogen atoms on the N-methyl group of the piperazine (B1678402) ring are replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering its biological activity.

PropertyValue
Chemical Name 10-[3-[4-(Methyl-d3)-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride
Molecular Formula C₂₁H₂₃D₃Cl₂F₃N₃S
Molecular Weight 483.44 g/mol
CAS Number 1432064-02-2
Appearance White to pale yellow crystalline powder
Solubility Soluble in water and ethanol

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of trifluoperazine against various molecular targets. This data provides a reference for designing experiments and interpreting results.

Receptor Binding Affinities
ReceptorSpeciesKᵢ (nM)RadioligandCell Line/Tissue
Dopamine D₂Human1.2[1][³H]SpiperoneStriatum
α₁-AdrenergicRat24 (α₁ₐ)[³H]DihydroergocryptineLiver membranes
α₂-AdrenergicHamster>10,000[³H]DihydroergocryptineAdipocyte membranes
Enzyme and Cellular Process Inhibition
Target/ProcessIC₅₀ / ID₅₀Cell Type / Conditions
Calmodulin-sensitive Ca²⁺-ATPaseSlightly lower than other ATPasesHuman and rat red blood cells[10]
Acetylcholine-induced secretion0.2 µMCultured bovine adrenal medullary chromaffin cells[11]
High K⁺-induced secretion2.2 µMCultured bovine adrenal medullary chromaffin cells[11]
Colorectal Cancer Cell Viability (SW620)13.9 µM (48h)[5]SW620 cells
Colorectal Cancer Cell Viability (HCT116)16.2 µM (48h)[5]HCT116 cells
Colorectal Cancer Cell Viability (CT26)16.8 µM (48h)[5]CT26 cells
Cisplatin-Resistant Urothelial Carcinoma Cell Viability (T24/R)~25 µM (24h)[12]T24/R cells
Ryanodine (B192298) Receptor 2 (RyR2) ActivationEC₅₀ of 5.2 µM[13]Single-channel recording

Key Signaling Pathways Modulated by Trifluoperazine

Trifluoperazine's biological effects are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine D2 Receptor Signaling

Trifluoperazine is a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

D2R_Signaling TFP Trifluoperazine-d3 D2R Dopamine D2 Receptor TFP->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 receptor signaling pathway antagonism by Trifluoperazine.
Calmodulin-Dependent Signaling

Trifluoperazine is a well-established calmodulin antagonist.[3] By binding to calmodulin, it prevents the activation of downstream targets such as Calmodulin-dependent protein kinase II (CaMKII).

Calmodulin_Signaling TFP Trifluoperazine-d3 CaM Calmodulin (CaM) TFP->CaM Inhibits Ca²⁺ Binding and Activation Ca2 Ca²⁺ Ca2->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex CaMKII CaMKII CaM_Ca2->CaMKII Activates Downstream Downstream Substrates CaMKII->Downstream Phosphorylates

Inhibition of Calmodulin-dependent signaling by Trifluoperazine.
PERK-eIF2α Pathway Activation

Trifluoperazine has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the PERK-eIF2α pathway. This results in a global inhibition of protein translation, a mechanism implicated in its antiviral activity.[6][9]

PERK_eIF2a_Pathway TFP Trifluoperazine-d3 ER_Stress ER Stress TFP->ER_Stress Induces PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates P_eIF2a P-eIF2α Translation Protein Translation P_eIF2a->Translation Inhibits

Activation of the PERK-eIF2α pathway by Trifluoperazine.

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments to characterize the effects of Trifluoperazine-d3 dihydrochloride.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity of Trifluoperazine-d3 dihydrochloride for the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: Trifluoperazine-d3 dihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM haloperidol.

    • Test Compound: 50 µL of varying concentrations of Trifluoperazine-d3 dihydrochloride.

  • Add 50 µL of [³H]Spiperone to all wells at a final concentration near its Kd value.

  • Add 100 µL of the membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Trifluoperazine-d3 dihydrochloride and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro CaMKII Activity Assay (Non-Radioactive, HPLC-MS)

This protocol outlines a non-radioactive method to measure the inhibitory effect of Trifluoperazine-d3 dihydrochloride on CaMKII activity.[15][16]

Materials:

  • Enzyme: Purified CaMKII.

  • Substrate: Synthetic peptide substrate (e.g., Autocamtide-2).

  • Cofactors: ATP, MgCl₂, CaCl₂, Calmodulin.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA.

  • Test Compound: Trifluoperazine-d3 dihydrochloride.

  • Quenching Solution: 1% Formic Acid.

  • HPLC-MS system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, synthetic peptide substrate, and varying concentrations of Trifluoperazine-d3 dihydrochloride.

  • Enzyme Addition: Add purified CaMKII to the reaction mixture.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a predetermined time within the linear range of the assay.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Inject the quenched sample into an HPLC-MS system to separate and quantify the unphosphorylated and phosphorylated peptide substrate.

  • Data Analysis: Determine the percentage of substrate phosphorylation at each concentration of the test compound. Calculate the IC₅₀ value for Trifluoperazine-d3 dihydrochloride.

Autophagy Flux Assay (Western Blot for LC3-II and p62)

This protocol describes how to assess the effect of Trifluoperazine-d3 dihydrochloride on autophagy flux by monitoring the levels of LC3-II and p62. An increase in LC3-II and p62 suggests a blockage of autophagic degradation.

Materials:

  • Cell Line: A relevant cell line for the research question (e.g., a cancer cell line).

  • Test Compound: Trifluoperazine-d3 dihydrochloride.

  • Autophagy Inhibitor (optional control): Bafilomycin A1 or Chloroquine.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of Trifluoperazine-d3 dihydrochloride for the desired time. Include a control group treated with an autophagy inhibitor like Bafilomycin A1.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the levels of LC3-II and p62 to the loading control. An accumulation of both LC3-II and p62 upon treatment with Trifluoperazine-d3 dihydrochloride is indicative of autophagy inhibition.

Conclusion

Trifluoperazine-d3 dihydrochloride is a versatile and indispensable tool for in vitro research in pharmacology, neuroscience, oncology, and virology. Its well-characterized antagonism of dopamine D2 receptors and calmodulin, coupled with its modulatory effects on critical signaling pathways such as autophagy and the ER stress response, provides a rich area for investigation. This technical guide offers a foundational resource for researchers, providing essential chemical and pharmacological data, detailed experimental protocols, and visual representations of its mechanisms of action. By leveraging this information, scientists can design and execute robust in vitro studies to further elucidate the complex cellular effects of trifluoperazine and explore its therapeutic potential in various disease models.

References

Methodological & Application

Application Note: Quantitative Analysis of Trifluoperazine in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (B1681574) (TFP) is a typical antipsychotic medication of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is mainly attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain.[2][3] Accurate quantification of Trifluoperazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantitative analysis of Trifluoperazine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d8, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][5]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and preparation of calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for extracting Trifluoperazine from the complex plasma matrix, providing a clean extract for LC-MS/MS analysis.[4]

Materials:

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the working solution of Trifluoperazine-d8 (internal standard).

  • Vortex for 10 seconds.

  • Add 1.0 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions: [4]

  • Column: Zodiac C18 column (50 × 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (85:10:5, v/v/v)[4]

  • Flow Rate: 0.55 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trifluoperazine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

    • Trifluoperazine-d8 (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Trifluoperazine and Trifluoperazine-d8 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Trifluoperazine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical calibration curve for Trifluoperazine ranges from 5 to 1250 pg/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 600, and 1000 pg/mL).

Data Presentation

The following tables summarize the expected quantitative data from the validation of this analytical method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range5 - 1250 pg/mL
Correlation Coefficient (r²)> 0.99
Regression Equationy = mx + c
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ5≤ 20≤ 2080 - 120
Low QC15≤ 15≤ 1585 - 115
Medium QC600≤ 15≤ 1585 - 115
High QC1000≤ 15≤ 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (pg/mL)Recovery (%)Matrix Effect (%)
Low QC15> 8085 - 115
High QC1000> 8085 - 115

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Trifluoperazine-d8) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1.0 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Experimental workflow for Trifluoperazine quantification.
Signaling Pathway: Trifluoperazine Mechanism of Action

G cluster_pathway Dopamine D2 Receptor Signaling cluster_legend Legend tfp Trifluoperazine d2r Dopamine D2 Receptor tfp->d2r Antagonism ac Adenylate Cyclase d2r->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects pka->downstream Phosphorylation of target proteins l1 Inhibitory Action l2 Activating Action l1_shape l2_shape

Trifluoperazine's antagonistic effect on the Dopamine D2 receptor pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of Trifluoperazine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The detailed protocols and expected performance characteristics presented in this application note serve as a valuable resource for researchers and scientists involved in the development and analysis of Trifluoperazine.

References

Application Notes and Protocols for the Quantification of Trifluoperazine in Plasma using Trifluoperazine-d3 Dihydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and quantification of Trifluoperazine (B1681574) in plasma samples using Trifluoperazine-d3 dihydrochloride (B599025) as an internal standard (IS). The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class used in the treatment of psychotic disorders. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.[1] This protocol outlines a sensitive and selective LC-MS/MS method for the determination of Trifluoperazine in plasma.

Signaling Pathway of Trifluoperazine

Trifluoperazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3] By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Additionally, Trifluoperazine interacts with other receptors, including serotonin (B10506) (5-HT2), alpha-adrenergic, and histamine (B1213489) (H1) receptors, which contributes to its overall pharmacological profile and side effects.[2]

Trifluoperazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling D2_Receptor->Signaling Activates Effect Antipsychotic Effect Signaling->Effect Trifluoperazine Trifluoperazine Trifluoperazine->D2_Receptor Blocks

Trifluoperazine's primary mechanism of action.

Experimental Protocols

This section details the materials and procedures for the quantification of Trifluoperazine in plasma. The protocol is adapted from a validated method using a deuterated analog (Trifluoperazine-D8) as the internal standard, which is directly applicable to Trifluoperazine-d3 dihydrochloride.[4][5]

Materials and Reagents
  • Trifluoperazine dihydrochloride reference standard

  • Trifluoperazine-d3 dihydrochloride internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tertiary butyl methyl ether (TBME) (HPLC grade)

  • Ammonium bicarbonate

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent[4][5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trifluoperazine and Trifluoperazine-d3 dihydrochloride in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Trifluoperazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the Trifluoperazine-d3 dihydrochloride stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (Trifluoperazine-d3) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., TBME) Vortex1->Add_Solvent Vortex2 Vortex/Mix Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Liquid-Liquid Extraction Workflow.

Protocol Steps:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Trifluoperazine-d3).

  • Vortex for 30 seconds.

  • Add 1 mL of tertiary butyl methyl ether (TBME).[4][5]

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Zodiac C18 (50 x 4.6 mm, 3 µm)[4][5]
Mobile Phase A 5 mM Ammonium Bicarbonate in Water[4][5]
Mobile Phase B Acetonitrile:Methanol (85:10 v/v)[4][5]
Gradient Isocratic: 95% B[4][5]
Flow Rate 0.55 mL/min[4][5]
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Trifluoperazine) To be optimized, typically around m/z 408 -> 113
MRM Transition (Trifluoperazine-d3) To be optimized, typically around m/z 411 -> 116
Collision Energy To be optimized for specific instrument
Dwell Time To be optimized for specific instrument

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of this method, based on published data for Trifluoperazine analysis.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range 5 - 1250 pg/mL[4][5]
Correlation Coefficient (r²) > 0.99[4][5]
Lower Limit of Quantification (LLOQ) 5 pg/mL[4][5]

Table 2: Method Validation Parameters

ParameterLow QC (pg/mL)Medium QC (pg/mL)High QC (pg/mL)Acceptance Criteria
Precision (%CV) < 15%< 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15%± 15%± 15%± 15% (± 20% at LLOQ)
Recovery (%) > 85%> 85%> 85%Consistent and reproducible
Matrix Effect (%) 85-115%85-115%85-115%IS-normalized factor close to 1

Note: The specific values for precision, accuracy, recovery, and matrix effect should be established during in-house method validation.

Conclusion

The described LC-MS/MS method using liquid-liquid extraction and a deuterated internal standard provides a robust and sensitive approach for the quantitative analysis of Trifluoperazine in plasma samples. This protocol is suitable for applications in clinical research and drug development, ensuring accurate and reliable data for pharmacokinetic and toxicokinetic studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality results.

References

Application Notes and Protocols for Trifluoperazine-d3 Dihydrochloride in Neuroscience Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Trifluoperazine-d3 dihydrochloride (B599025) as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies, particularly within the field of neuroscience. The protocols and data presented herein are intended to assist in the development and validation of robust bioanalytical methods for the accurate quantification of trifluoperazine (B1681574) and its metabolites.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are mainly attributed to its antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] Additionally, trifluoperazine interacts with other neurotransmitter systems, including serotonin (B10506) 5-HT2, alpha-adrenergic, and histamine (B1213489) H1 receptors.[3] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, and UDP-glucuronosyltransferases (UGTs).[4] Common metabolic pathways include N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation, leading to the formation of metabolites such as 7-hydroxytrifluoperazine, desmethyltrifluoperazine, and trifluoperazine sulfoxide.

In neuroscience drug metabolism studies, accurate quantification of the parent drug and its metabolites in various biological matrices is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and identifying potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of trifluoperazine using Trifluoperazine-d3 as an internal standard. The data is representative of what can be achieved with a validated bioanalytical method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)/Methanol (1:1, v/v)
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Trifluoperazine)To be determined empirically
MRM Transition (Trifluoperazine-d3)To be determined empirically
MRM Transition (Metabolites)To be determined empirically

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%)Consistent and reproducible85% - 105%
Matrix Effect (%)Within acceptable limits< 15%
Stability (Freeze-thaw, Bench-top, Long-term)Within ±15% of nominal concentrationStable

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

Protocol 1: In Vitro Metabolism of Trifluoperazine in Human Liver Microsomes

This protocol describes a typical procedure to study the metabolic fate of trifluoperazine using a subcellular liver fraction.

Materials:

  • Trifluoperazine

  • Trifluoperazine-d3 dihydrochloride

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of trifluoperazine (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Trifluoperazine-d3 dihydrochloride (e.g., 1 mM in methanol) to be used as the internal standard (IS).

    • Prepare a working solution of trifluoperazine by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)

      • Trifluoperazine working solution (final concentration typically 1-10 µM)

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the Trifluoperazine-d3 internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of remaining trifluoperazine and to identify and quantify its metabolites.

Protocol 2: Bioanalytical Method for Trifluoperazine Quantification in Plasma

This protocol outlines a standard procedure for the extraction and quantification of trifluoperazine from plasma samples.

Materials:

  • Plasma samples (from in vivo studies)

  • Trifluoperazine and Trifluoperazine-d3 dihydrochloride for calibration standards and quality controls (QCs)

  • Acetonitrile or other suitable organic solvent (e.g., methyl tert-butyl ether)

  • 96-well deep-well plates

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Preparation:

    • Aliquot a small volume of plasma (e.g., 50-100 µL) into a 96-well plate.

    • Add the Trifluoperazine-d3 internal standard solution to all samples, calibration standards, and QCs, except for the blank matrix.

  • Extraction (Protein Precipitation Method):

    • Add 3-4 volumes of ice-cold acetonitrile to each well.

    • Vortex the plate for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed for 10-15 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the supernatant to a new plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system for analysis.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of trifluoperazine in the unknown samples from the calibration curve.

Visualizations

G cluster_metabolism Trifluoperazine Metabolism TFP Trifluoperazine OH_TFP 7-Hydroxytrifluoperazine TFP->OH_TFP CYP450 (Hydroxylation) DES_TFP Desmethyltrifluoperazine TFP->DES_TFP CYP450 (N-Dealkylation) TFP_SO Trifluoperazine Sulfoxide TFP->TFP_SO CYP450 (Sulfoxidation) Glucuronide Glucuronide Conjugates OH_TFP->Glucuronide UGTs

Caption: Simplified metabolic pathway of Trifluoperazine.

G cluster_workflow Bioanalytical Workflow start Plasma Sample Collection add_is Addition of Trifluoperazine-d3 IS start->add_is extraction Protein Precipitation / LLE add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for plasma sample analysis.

G cluster_pathway Trifluoperazine Neuronal Signaling TFP Trifluoperazine D2R Dopamine D2 Receptor TFP->D2R Antagonism HTR2A Serotonin 5-HT2A Receptor TFP->HTR2A Antagonism AdenylylCyclase Adenylyl Cyclase (Inhibition) D2R->AdenylylCyclase cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA GeneExpression Altered Gene Expression PKA->GeneExpression NeuronalActivity Modulation of Neuronal Excitability GeneExpression->NeuronalActivity AntipsychoticEffect Antipsychotic Effect NeuronalActivity->AntipsychoticEffect

Caption: Trifluoperazine's impact on neuronal signaling.

References

Application Notes and Protocols: Use of Trifluoperazine-d3 Dihydrochloride in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine (B1681574) is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2][3] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Trifluoperazine-d3 dihydrochloride (B599025), a deuterium-labeled analog of trifluoperazine, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis. Deuterated standards are ideal for mass spectrometry-based assays due to their chemical similarity to the analyte and their distinct mass, which allows for precise and accurate quantification.[4][5]

Application: Internal Standard in LC-MS/MS Bioanalysis

Trifluoperazine-d3 dihydrochloride is predominantly used as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to quantify trifluoperazine in biological matrices such as plasma and serum. The use of a stable isotope-labeled IS like Trifluoperazine-d3 is the gold standard for quantitative bioanalytical assays. It co-elutes with the unlabeled drug, experiencing similar extraction recovery and ionization efficiency, thereby correcting for variations during sample preparation and analysis.[6][7]

Pharmacokinetic Profile of Trifluoperazine

Trifluoperazine is well-absorbed after oral administration, reaching peak plasma concentrations within 2 to 4 hours.[2][8] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, and is excreted mainly through the kidneys.[1][9] The elimination half-life is approximately 10 to 20 hours.[1][2] However, significant inter-individual variability in pharmacokinetic parameters has been observed.[8][10]

Summary of Pharmacokinetic Parameters
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[2][8]
Elimination Half-Life (t1/2) 10 - 20 hours[1][2]
Peak Plasma Concentration (Cmax) (5 mg dose) 1.92 ± 0.88 ng/mL[8]
Area Under the Curve (AUC0-24h) (5 mg dose) 18.03 ± 10.11 ng·h/mL[8]

Experimental Protocol: Quantification of Trifluoperazine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of trifluoperazine in human plasma using Trifluoperazine-d3 dihydrochloride as an internal standard.

1. Materials and Reagents:

  • Trifluoperazine dihydrochloride (analytical standard)

  • Trifluoperazine-d3 dihydrochloride (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) bicarbonate

  • Tertiary butyl methyl ether (MTBE)

  • Formic acid

  • Ultrapure water

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare primary stock solutions of trifluoperazine and Trifluoperazine-d3 dihydrochloride in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the trifluoperazine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare separate working solutions for QC samples.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at various concentrations. Add the Trifluoperazine-d3 dihydrochloride internal standard working solution to all samples (except blanks) to a final concentration of, for example, 100 pg/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (Trifluoperazine-d3).

  • Add 100 µL of 50 mM ammonium bicarbonate solution and vortex for 30 seconds.

  • Add 3 mL of tertiary butyl methyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 3 µm) is suitable.

    • Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer in water (e.g., 85:10:5, v/v/v).

    • Flow Rate: 0.55 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Trifluoperazine: Q1: m/z 408.2 -> Q3: m/z 113.2 (example transition, should be optimized).

      • Trifluoperazine-d3: Q1: m/z 411.2 -> Q3: m/z 116.2 (example transition, should be optimized).

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of trifluoperazine to Trifluoperazine-d3 against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the data.

  • Determine the concentration of trifluoperazine in the QC and unknown samples from the calibration curve.

Visualizations

Pharmacokinetic_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis (LC-MS/MS) cluster_data_analysis Data Analysis drug_admin Drug Administration (e.g., Oral dose of Trifluoperazine) blood_sampling Timed Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Sample Preparation (Liquid-Liquid Extraction with Trifluoperazine-d3 IS) sample_storage->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification pk_modeling Pharmacokinetic Modeling (e.g., NCA) quantification->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calc report Reporting parameter_calc->report

Caption: Workflow of a pharmacokinetic study for Trifluoperazine.

LLE_Protocol start Start: 250 µL Plasma Sample add_is Add 25 µL Trifluoperazine-d3 IS start->add_is add_buffer Add 100 µL Ammonium Bicarbonate add_is->add_buffer add_solvent Add 3 mL MTBE add_buffer->add_solvent vortex1 Vortex 10 min add_solvent->vortex1 centrifuge Centrifuge 4000 rpm, 10 min vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Analyze via LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction protocol for Trifluoperazine.

References

Application Notes and Protocols for Trifluoperazine Analysis Using a d3-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Trifluoperazine (B1681574) in biological matrices for quantitative analysis. The methods described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), each utilizing Trifluoperazine-d3 as an internal standard to ensure accuracy and precision.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class used in the treatment of schizophrenia and other psychotic disorders. Accurate quantification of Trifluoperazine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3, is the gold standard for mass spectrometry-based quantification as it effectively compensates for variability in sample preparation and instrument response.[1]

This document outlines three common sample preparation techniques, providing detailed protocols and a comparison of their performance to guide researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Data Summary

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance characteristics for the analysis of Trifluoperazine using the described methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) > 90%85-95%> 95%
Matrix Effect Low to ModerateModerateHigh
Precision (%RSD) < 10%< 15%< 15%
Throughput ModerateLow to ModerateHigh
Selectivity HighModerateLow
Cost per Sample HighModerateLow

Experimental Protocols

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following LC-MS/MS parameters are recommended for the analysis of Trifluoperazine and its d3-labeled internal standard.

ParameterSetting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)/Methanol (B129727) (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trifluoperazine: 408.2 -> 113.1 (Quantifier), 408.2 -> 141.1 (Qualifier) Trifluoperazine-d3: 411.2 -> 116.1 (Quantifier)

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that provides a clean extract, minimizing matrix effects and leading to high sensitivity.[2] This protocol is suitable for complex matrices like plasma and serum.

Materials:

  • SPE Cartridges (e.g., C18 or mixed-mode cation exchange)

  • Biological sample (e.g., 1 mL of plasma or serum)

  • Trifluoperazine-d3 internal standard working solution

  • Methanol (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • Ammonium hydroxide (B78521) or other basifying agent

  • Buffer (e.g., phosphate (B84403) buffer, pH 6)

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase A/B mixture)

Protocol:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard (Trifluoperazine-d3) and 1 mL of buffer (pH 6). Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Analyte Elution: Elute Trifluoperazine and the internal standard with 2 x 1 mL of elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of reconstitution solvent.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow start Start: Biological Sample pretreatment 1. Sample Pre-treatment (Add IS, Buffer, Vortex, Centrifuge) start->pretreatment loading 3. Sample Loading (Load Supernatant) pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (Deionized Water) loading->washing elution 5. Analyte Elution (Elution Solvent) washing->elution evaporation 6. Evaporation & Reconstitution (Nitrogen Evaporation, Reconstitute) elution->evaporation analysis 7. LC-MS/MS Analysis evaporation->analysis

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique that offers good recovery and is less expensive than SPE.[3][4] This protocol is effective for extracting Trifluoperazine from various biological fluids.

Materials:

  • Biological sample (e.g., 1 mL of plasma or serum)

  • Trifluoperazine-d3 internal standard working solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Aqueous buffer (e.g., 0.1 M sodium carbonate, pH 10)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase A/B mixture)

Protocol:

  • Sample Preparation: To 1 mL of the biological sample in a centrifuge tube, add the internal standard (Trifluoperazine-d3) and 1 mL of aqueous buffer. Vortex briefly.

  • Extraction: Add 5 mL of the extraction solvent. Cap the tube and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of reconstitution solvent.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow start Start: Biological Sample preparation 1. Sample Preparation (Add IS, Buffer) start->preparation extraction 2. Extraction (Add Extraction Solvent, Vortex) preparation->extraction separation 3. Phase Separation (Centrifuge) extraction->separation collection 4. Collection (Transfer Organic Layer) separation->collection evaporation 5. Evaporation & Reconstitution (Nitrogen Evaporation, Reconstitute) collection->evaporation analysis 6. LC-MS/MS Analysis evaporation->analysis

Liquid-Liquid Extraction Workflow

Protein Precipitation (PPT) Protocol

PPT is the simplest, fastest, and most cost-effective sample preparation method, making it ideal for high-throughput screening.[5] However, it is the least selective method and may result in higher matrix effects.[6]

Materials:

  • Biological sample (e.g., 200 µL of plasma or serum)

  • Trifluoperazine-d3 internal standard working solution

  • Precipitating solvent (e.g., cold acetonitrile or methanol)

  • Centrifuge (preferably refrigerated)

  • Filtration device (e.g., 0.22 µm syringe filter or filter plate)

Protocol:

  • Precipitation: In a microcentrifuge tube, add the internal standard (Trifluoperazine-d3) to 200 µL of the biological sample. Add 600 µL of cold precipitating solvent (a 1:3 sample to solvent ratio).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Filtration (Optional but Recommended): For cleaner samples, filter the supernatant through a 0.22 µm filter.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in a smaller volume of a weaker solvent to increase sensitivity.

Workflow Diagram:

PPT_Workflow start Start: Biological Sample precipitation 1. Precipitation (Add IS, Precipitating Solvent) start->precipitation mixing 2. Mixing (Vortex) precipitation->mixing centrifugation 3. Centrifugation (High Speed) mixing->centrifugation collection 4. Supernatant Collection centrifugation->collection filtration 5. Filtration (Optional) collection->filtration analysis 6. LC-MS/MS Analysis filtration->analysis

Protein Precipitation Workflow

References

Bioanalytical Method Development for Trifluoperazine-d3 Dihydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of Trifluoperazine (B1681574) in biological matrices, specifically human plasma, using Trifluoperazine-d3 dihydrochloride (B599025) as an internal standard (IS). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Trifluoperazine is a typical antipsychotic agent of the phenothiazine (B1677639) class used in the management of schizophrenia and other psychotic disorders. Accurate and reliable quantification of Trifluoperazine in biological samples is crucial for assessing therapeutic efficacy, monitoring patient compliance, and conducting pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3 dihydrochloride, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1]

This application note details a robust LC-MS/MS method for the determination of Trifluoperazine in human plasma, employing a liquid-liquid extraction (LLE) procedure for sample clean-up. The method has been developed to be sensitive, specific, and reproducible, in line with regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • Trifluoperazine dihydrochloride (Reference Standard)

  • Trifluoperazine-d3 dihydrochloride (Internal Standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Tertiary butyl methyl ether (TBME) (HPLC grade)

  • Ammonium bicarbonate (AR grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of Trifluoperazine and Trifluoperazine-d3 dihydrochloride by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the Trifluoperazine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain working standard solutions for calibration curve (CC) and quality control (QC) samples.

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Trifluoperazine-d3 dihydrochloride stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (10 ng/mL Trifluoperazine-d3) to all tubes except for the blank plasma, to which 25 µL of the acetonitrile/water mixture is added.

  • Vortex the tubes for 10 seconds.

  • Add 1 mL of tertiary butyl methyl ether (TBME).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma add_is 2. Add 25 µL IS (Trifluoperazine-d3) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_tbme 4. Add 1 mL TBME vortex1->add_tbme vortex2 5. Vortex for 5 min add_tbme->vortex2 centrifuge 6. Centrifuge at 12,000 rpm vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column Zodiac C18 (50 x 4.6 mm, 3 µm)
Mobile Phase A 5 mM Ammonium bicarbonate in water with 0.1% formic acid
Mobile Phase B Acetonitrile:Methanol (85:10, v/v) with 0.1% formic acid
Flow Rate 0.55 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes
Gradient Program Isocratic: 95% B

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Nebulizer Gas 50 psi
Turbo Gas 50 psi

Table 1: MRM Transitions for Trifluoperazine and Trifluoperazine-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Trifluoperazine408.2113.1150
Trifluoperazine-d3411.2116.1150

Note: The specific product ions should be optimized by direct infusion of the individual compounds.

Bioanalytical Method Validation

The developed method should be validated according to the US Food and Drug Administration (FDA) guidelines. The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 5-1250 pg/mL is typically achievable. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at three concentration levels (low, medium, and high) in replicate (n=6) on three different days. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples with the response of the analyte in neat solution at the same concentration.

  • Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term storage at room temperature, long-term storage at -80°C, and stock solution stability.

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method.

Table 2: Calibration Curve Parameters

ParameterValue
Linearity Range 5 - 1250 pg/mL
Regression Equation y = mx + c
Correlation Coeff. (r²) > 0.99
Weighting Factor 1/x²

Table 3: Accuracy and Precision

QC LevelNominal Conc. (pg/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%RE) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%RE) (n=18)
LLOQ5.0< 20%± 20%< 20%± 20%
LQC15.0< 15%± 15%< 15%± 15%
MQC500.0< 15%± 15%< 15%± 15%
HQC1000.0< 15%± 15%< 15%± 15%

Table 4: Stability Data

Stability ConditionDurationTemperatureMean % Change from Nominal
Short-term (processed samples) 24 hoursRoom Temperature< 15%
Freeze-Thaw (3 cycles) 3 cycles-80°C to RT< 15%
Long-term 30 days-80°C< 15%
Stock Solution 7 days2-8°C< 5%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Trifluoperazine in human plasma using Trifluoperazine-d3 dihydrochloride as an internal standard. The simple and efficient liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. The method is suitable for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic studies and therapeutic drug monitoring of Trifluoperazine. The validation parameters are expected to meet the stringent requirements of regulatory agencies.

G cluster_method Bioanalytical Method Overview cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_application Application Analyte Trifluoperazine LLE Liquid-Liquid Extraction (LLE) with Tertiary Butyl Methyl Ether Analyte->LLE IS Trifluoperazine-d3 Dihydrochloride IS->LLE Matrix Human Plasma Matrix->LLE LC LC Separation (C18 Column) LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Validation Selectivity Linearity Accuracy & Precision Stability MS->Validation Application Pharmacokinetic Studies Therapeutic Drug Monitoring Validation->Application

Logical relationship of the bioanalytical method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing Trifluoperazine-d3 dihydrochloride (B599025) as a stable isotope-labeled internal standard (SIL-IS) to overcome matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are caused by a variety of endogenous and exogenous substances present in biological samples. Common sources include:

  • Endogenous components: Phospholipids, salts, proteins, and metabolites.

  • Exogenous components: Dosing vehicles, anticoagulants, and co-administered drugs.

Q3: How does Trifluoperazine-d3 dihydrochloride help in overcoming matrix effects?

A3: Trifluoperazine-d3 dihydrochloride is a stable isotope-labeled version of Trifluoperazine. When used as an internal standard, it is assumed to have nearly identical chemical and physical properties to the analyte of interest (especially for structurally similar compounds like other phenothiazine (B1677639) antipsychotics). Therefore, it experiences the same degree of matrix effects (ion suppression or enhancement) as the analyte. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q4: Can Trifluoperazine-d3 dihydrochloride be used as an internal standard for any analyte?

A4: While Trifluoperazine-d3 dihydrochloride is an ideal internal standard for the quantification of Trifluoperazine, its utility can extend to other structurally similar analytes, particularly other phenothiazine antipsychotics or drugs with similar physicochemical properties. For optimal performance, the internal standard should co-elute with the analyte. It is crucial to validate its performance for each specific analyte and matrix.

Q5: How is the matrix effect quantitatively assessed?

A5: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is typically done through a post-extraction addition experiment where the response of an analyte in a post-extracted blank matrix is compared to the response of the analyte in a neat solution.

  • MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is then calculated to assess the ability of the internal standard to compensate for the matrix effect:

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1 with a coefficient of variation (%CV) ≤15% across different lots of matrix indicates effective compensation.

Troubleshooting Guides

Issue 1: High variability in analyte response despite using Trifluoperazine-d3 dihydrochloride.

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Verify Co-elution: Ensure that the analyte and Trifluoperazine-d3 are co-eluting. A slight difference in retention time can expose them to different matrix components. 2. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to achieve better co-elution.
Lot-to-Lot Matrix Variability 1. Perform Matrix Factor Assessment on Multiple Lots: Evaluate the matrix effect on at least six different lots of the biological matrix. 2. Improve Sample Preparation: Enhance the sample clean-up procedure (e.g., using a more selective solid-phase extraction protocol) to remove interfering components.
Cross-talk or Isobaric Interference 1. Check for MS/MS Transition Interference: Ensure that no fragment ions from the Trifluoperazine-d3 interfere with the analyte's MRM transition and vice-versa. 2. Select Alternative Transitions: If interference is observed, select different precursor-product ion transitions for the analyte and/or the internal standard.

Issue 2: Inconsistent or poor recovery of Trifluoperazine-d3 dihydrochloride.

Possible Cause Troubleshooting Steps
Suboptimal Extraction Conditions 1. Optimize Extraction pH: Trifluoperazine is a basic compound. Ensure the pH of the sample is optimized for efficient extraction (typically basic conditions for liquid-liquid extraction or appropriate pH for solid-phase extraction). 2. Evaluate Different Extraction Solvents/Sorbents: Test a variety of organic solvents for LLE or different SPE cartridges to find the optimal conditions for both the analyte and Trifluoperazine-d3.
Adsorption to Labware 1. Use Silanized Glassware or Polypropylene Tubes: Phenothiazines can be prone to non-specific binding. Using inert surfaces can minimize this issue. 2. Pre-condition Labware: Rinsing labware with a solution of the analyte and internal standard can help to saturate active sites.
Degradation of the Internal Standard 1. Check Stability: Perform stability studies of Trifluoperazine-d3 in the biological matrix and in solution under the storage and handling conditions of your experiment. 2. Protect from Light: Phenothiazines can be light-sensitive. Protect samples and standards from light during storage and preparation.

Quantitative Data Summary

The following table provides a representative example of how Trifluoperazine-d3 dihydrochloride can be used to compensate for matrix effects in the analysis of a structurally similar antipsychotic, such as Olanzapine. Please note: This data is illustrative and based on typical results observed in bioanalytical method validation.

Analyte/Internal StandardMatrix LotPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MF
Olanzapine 1150,00090,0000.600.984.2%
2152,000105,0000.691.03
3148,00085,0000.570.97
4155,00098,0000.631.02
5149,000110,0000.741.04
6151,00092,0000.610.98
Trifluoperazine-d3 1200,000122,0000.61
2205,000138,0000.67
3198,000117,0000.59
4202,000125,0000.62
5199,000142,0000.71
6203,000125,0000.62

As shown in the table, while the absolute matrix factor for Olanzapine shows significant ion suppression (MF < 1) and variability across different matrix lots, the IS-normalized matrix factor is consistently close to 1 with a low %CV. This demonstrates the effectiveness of Trifluoperazine-d3 in compensating for these matrix effects.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition

  • Preparation of Solutions:

    • Prepare stock solutions of the analyte and Trifluoperazine-d3 dihydrochloride in a suitable solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solutions to the desired concentrations (e.g., low and high QC levels).

  • Sample Sets:

    • Set A (Neat Solution): Spike the working solutions of the analyte and Trifluoperazine-d3 into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the working solutions of the analyte and Trifluoperazine-d3 into the final extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the working solutions of the analyte and Trifluoperazine-d3 into the blank biological matrix before starting the sample preparation procedure.

  • Analysis:

    • Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and Trifluoperazine-d3.

  • Calculations:

    • Calculate the Matrix Factor (MF) for both the analyte and Trifluoperazine-d3 using the peak areas from Set A and Set B.

    • Calculate the IS-Normalized Matrix Factor.

    • Calculate the Recovery by comparing the peak areas from Set C and Set B.

Protocol 2: Solid-Phase Extraction (SPE) of Antipsychotics from Human Plasma

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of Trifluoperazine-d3 dihydrochloride working solution (internal standard).

    • Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid, vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation & Evaluation A Neat Solution (Analyte + IS in Solvent) D Acquire Peak Areas A->D B Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->D C Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) C->D E Calculate Matrix Factor (MF) (B vs A) D->E F Calculate Recovery (C vs B) D->F G Calculate IS-Normalized MF E->G H Evaluate Results (IS-Norm MF ≈ 1, %CV ≤ 15%) G->H I Method Validated H->I Pass J Troubleshoot & Re-optimize (Sample Prep, Chromatography) H->J Fail Troubleshooting_Logic start Inaccurate/Imprecise Results with Trifluoperazine-d3 IS q1 Are Analyte and IS Co-eluting? start->q1 a1_yes Optimize Chromatography (Gradient, Column) q1->a1_yes No a1_no Proceed to Next Check q1->a1_no Yes q2 Is IS Response Consistent Across Samples? a1_no->q2 a2_yes Improve Sample Cleanup (e.g., different SPE sorbent) q2->a2_yes No a2_no Proceed to Next Check q2->a2_no Yes q3 Is Recovery Consistent and Adequate? a2_no->q3 a3_yes Optimize Extraction (pH, Solvent) q3->a3_yes No a3_no Method Acceptable q3->a3_no Yes

References

Improving peak resolution in Trifluoperazine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trifluoperazine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of Trifluoperazine.

Q1: What causes peak tailing in Trifluoperazine analysis and how can I fix it?

Peak tailing is a common issue in HPLC, often appearing as an asymmetric peak with a trailing edge that is less steep than the leading edge. For Trifluoperazine, a basic compound, the primary cause is often secondary interactions with the stationary phase.[1][2]

  • Cause 1: Silanol (B1196071) Interactions: Trifluoperazine, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[1][3] This secondary retention mechanism leads to significant peak tailing, especially at mid-range pH where silanols are ionized.[2][4]

    • Solution A: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3 suppresses the ionization of silanol groups, minimizing these interactions.[1][5] A buffer prepared with potassium dihydrogen phosphate (B84403) and adjusted to a low pH with ortho-phosphoric acid is effective.[6]

    • Solution B: Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[6][7]

    • Solution C: Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces tailing for basic compounds.[1]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

    • Solution: Reduce the injection volume or dilute the sample.[5][8] As a general guideline, the injection volume should not exceed 1-2% of the total column volume.[8]

  • Cause 3: Column Degradation or Voids: An old or contaminated column, or the formation of a void at the column inlet, can degrade peak shape.[5]

    • Solution: Replace the column with a new one. Using a guard column can help extend the life of the analytical column.

Q2: My peaks are too close together. How do I improve the resolution between Trifluoperazine and other components?

Poor resolution means the peaks of different compounds are not adequately separated. Resolution can be improved by adjusting chromatographic selectivity, efficiency, or retention.

  • Solution A: Optimize Mobile Phase Composition: The ratio of the organic modifier (like methanol (B129727) or acetonitrile) to the aqueous buffer is a critical factor.

    • Decreasing the percentage of the organic solvent will increase retention times for all components, which may improve the separation between early-eluting peaks.[5]

    • Experiment with different organic modifiers. Acetonitrile and methanol have different selectivities and can alter the elution order or spacing of peaks.

  • Solution B: Change the Column:

    • Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates (efficiency), leading to narrower and better-resolved peaks.[4]

    • Switch to a different stationary phase chemistry if mobile phase optimization is insufficient.

  • Solution C: Adjust Flow Rate and Temperature:

    • Lowering the flow rate generally increases efficiency and can improve resolution, although it will also increase the analysis time.[8]

    • Decreasing the column temperature often increases retention and can enhance resolution.[8]

Q3: What is a good starting point for mobile phase composition in a Trifluoperazine HPLC method?

Several reversed-phase methods have proven effective for Trifluoperazine analysis. A good starting point depends on whether you are analyzing the active pharmaceutical ingredient (API) alone or in combination with other drugs.

  • For Trifluoperazine with other active ingredients: A mobile phase of Methanol and a Sodium Acetate buffer (80:20 v/v) at a pH of 5.0 has been used successfully.[9] Another common mobile phase is a mixture of Acetonitrile and a Phosphate buffer.[7]

  • For Trifluoperazine API and stability testing: A gradient system with a mobile phase consisting of methanol and a potassium dihydrogen phosphate buffer (pH adjusted to 2 with ortho-phosphoric acid) in a 75:25 ratio is a robust choice.[6]

  • Simple isocratic method: For a rapid analysis, a mobile phase of methanol and water (97:03, v/v) has been shown to provide good resolution and sensitivity.[10][11]

Q4: How do flow rate and temperature affect my separation?

Flow rate and temperature are key instrumental parameters that influence resolution, analysis time, and system backpressure.[8]

  • Flow Rate:

    • Lowering the flow rate: Can increase peak efficiency and improve resolution, but at the cost of longer run times.[8]

    • Increasing the flow rate: Shortens the analysis time but can cause peaks to widen, thereby decreasing resolution.[8] A flow rate of 1.0 ml/min is commonly used in validated methods.[6][7][9][10]

  • Temperature:

    • Lowering the temperature: Increases solvent viscosity and typically leads to longer retention times, which can improve the resolution of closely eluting peaks.[8]

    • Increasing the temperature: Decreases solvent viscosity, leading to shorter retention times and lower backpressure. However, excessively high temperatures can degrade the sample or the column and may reduce resolution.[8] A temperature of 40°C has been used effectively in some methods.[10][11]

Q5: What are the best practices for preparing Trifluoperazine samples from tablets?

Proper sample preparation is crucial to ensure accurate and reproducible results and to protect the HPLC system from particulates and interferences.

  • Sample Collection: Weigh and finely powder at least 20 tablets to ensure a representative sample.[6][7]

  • Extraction: Transfer a quantity of powder equivalent to a specific amount of Trifluoperazine hydrochloride into a volumetric flask.[6][7]

  • Dissolution: Add a suitable solvent (e.g., methanol or water) and sonicate for 10-15 minutes to ensure complete dissolution of the active ingredient.[6][7]

  • Dilution: Dilute the solution to the mark with the solvent. This creates a stock solution.[6][7]

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove excipients and particulates that could clog the HPLC column.[6]

  • Working Solution: Perform further dilutions of the filtered stock solution with the mobile phase to bring the concentration within the linear range of the method.[6][7]

Data Presentation

Table 1: Comparison of Published RP-HPLC Methods for Trifluoperazine Analysis

ParameterMethod 1[6]Method 2[10][11]Method 3[7]Method 4[9]
Column ODS C18 (250 x 4.6 mm, 5µ)C18Not SpecifiedKromasil C18 (250 x 4.6 mm, 5µ)
Mobile Phase Methanol : Buffer (75:25, v/v)Methanol : Water (97:03, v/v)Acetonitrile : Phosphate Buffer (70:30, v/v) with 0.1% TEAMethanol : Sodium Acetate in water (80:20, v/v)
pH 2.0 (adjusted with ortho-phosphoric acid)Not Specified5.55.0 (adjusted with acetic acid)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min1.0 ml/min
Detection λ 257 nm262 nm262 nm232 nm
Temperature Ambient40 °CNot SpecifiedRoom Temperature
Tailing Factor 1.031.12Not ReportedNot Reported
Retention Time Not specified for TFP alone~3.5 min (estimated)7.17 min5.79 min

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Trifluoperazine HCl in Tablets[6]

This method is suitable for estimating Trifluoperazine HCl in its active pharmaceutical ingredient (API) form and in tablet dosage forms, and for separating it from degradation products.

  • Buffer Preparation: Dissolve 0.340 g of potassium dihydrogen phosphate in 250 ml of double-distilled water. Add 1.5 ml of triethylamine and adjust the pH to 2.0 with ortho-phosphoric acid.

  • Mobile Phase Preparation: Mix methanol and the prepared buffer in a ratio of 75:25 (v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh 25 mg of Trifluoperazine HCl standard and transfer to a 50 ml volumetric flask.

    • Add 30 ml of water and sonicate for 1 minute to dissolve. Make up the volume with water.

    • Dilute 4 ml of this solution to 10 ml with the mobile phase.

    • Further dilute 1 ml of the resulting solution to 10 ml with the mobile phase to get the final working standard concentration.

  • Sample Preparation (from Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 50 mg of Trifluoperazine HCl to a 50 ml volumetric flask.

    • Add 30 ml of water and sonicate for 10 minutes. Make up the volume to 50 ml with water.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute 4 ml of the filtrate to 10 ml with the mobile phase.

    • Further dilute 1 ml of this solution to 10 ml with the mobile phase.

  • Chromatographic Conditions:

    • Column: ODS C18 (250 x 4.6 mm, 5µ pore size)

    • Flow Rate: 1.0 ml/min

    • Injection Volume: 20 µl

    • Detection Wavelength: 257 nm

    • Run Time: 15 minutes

Visualizations

G Diagram 1: Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Asymmetry Factor > 1.2) cause_check Identify Potential Cause start->cause_check col_cause Column Issues cause_check->col_cause Column? mp_cause Mobile Phase Issues cause_check->mp_cause Mobile Phase? inst_cause Instrumental Issues cause_check->inst_cause Instrument? col_sol1 Secondary Interactions (e.g., Silanol Groups) col_cause->col_sol1 col_sol2 Column Overload col_cause->col_sol2 col_sol3 Column Degradation / Void col_cause->col_sol3 col_sol1_act Adjust Mobile Phase pH (2-3) Add Competing Base (TEA) Use End-Capped Column col_sol1->col_sol1_act col_sol2_act Reduce Injection Volume Dilute Sample col_sol2->col_sol2_act col_sol3_act Use Guard Column Replace Column col_sol3->col_sol3_act mp_sol1 Incorrect pH or Inadequate Buffering mp_cause->mp_sol1 mp_sol1_act Adjust pH Away from pKa Increase Buffer Strength (10-50 mM) mp_sol1->mp_sol1_act inst_sol1 Extra-Column Broadening inst_cause->inst_sol1 inst_sol1_act Use Shorter/Narrower Tubing Check for Leaks/Loose Fittings inst_sol1->inst_sol1_act G Diagram 2: Key Factors Influencing HPLC Peak Resolution center Peak Resolution (Rs) efficiency Efficiency (N) center->efficiency selectivity Selectivity (α) center->selectivity retention Retention Factor (k') center->retention n1 Column Length efficiency->n1 n2 Particle Size efficiency->n2 n3 Flow Rate efficiency->n3 a1 Mobile Phase Composition (Organic Type & %) selectivity->a1 a2 Stationary Phase (Column Chemistry) selectivity->a2 a3 Temperature selectivity->a3 a4 Mobile Phase pH selectivity->a4 k1 Mobile Phase Strength (% Organic) retention->k1 k2 Stationary Phase Type retention->k2 G Diagram 3: General Workflow for Trifluoperazine Tablet Analysis arrow step1 1. Sample Collection (Weigh & Powder ≥20 Tablets) step2 2. Extraction (Transfer powder to volumetric flask) step1->step2 step3 3. Dissolution (Add solvent & sonicate for 10-15 min) step2->step3 step4 4. Filtration (Filter through 0.45 µm syringe filter) step3->step4 step5 5. Dilution (Dilute filtrate with mobile phase to working concentration) step4->step5 step6 6. HPLC Analysis (Inject into equilibrated system) step5->step6 step7 7. Data Processing (Integrate peak and quantify) step6->step7

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Trifluoperazine-d3 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion (parent ion) for Trifluoperazine-d3 dihydrochloride in positive electrospray ionization (ESI+)?

A1: The molecular weight of Trifluoperazine is 407.5 g/mol . With the addition of three deuterium (B1214612) atoms in Trifluoperazine-d3, the molecular weight increases to approximately 410.5 g/mol . In positive ESI, the compound is typically observed as the protonated molecule, [M+H]+. Therefore, the expected precursor ion to monitor is m/z 411.2.

Q2: What are the expected product ions (daughter ions) for Trifluoperazine-d3?

A2: The fragmentation of Trifluoperazine primarily occurs at the piperazine (B1678402) ring and the propyl chain linking it to the phenothiazine (B1677639) core. Based on the fragmentation pattern of the non-deuterated compound, the following are predicted to be the major product ions for Trifluoperazine-d3:

  • m/z 116.1: This fragment corresponds to the deuterated N-methylpiperazine ring breaking off.

  • m/z 144.1: This fragment results from the cleavage of the propyl chain attached to the piperazine ring.

It is crucial to confirm these product ions by performing a product ion scan on the precursor ion (m/z 411.2).

Q3: Why am I observing a small peak at the retention time of my analyte in my blank injections?

A3: This phenomenon, known as carryover, can occur when a small amount of the analyte from a high-concentration sample remains in the injection system and is introduced into subsequent runs. To mitigate carryover, it is important to use a robust needle wash protocol, including washing with a strong organic solvent and potentially a series of different solvents. Injecting blank samples after high-concentration standards or samples can help assess and manage carryover.

Q4: My deuterated internal standard is showing a slightly different retention time than my analyte. Is this a problem?

A4: A small, consistent shift in retention time between a deuterated internal standard and the analyte is a known chromatographic isotope effect and is generally not a major issue, as long as the peaks are well-defined and consistently integrated. However, for the most accurate correction of matrix effects, co-elution is ideal. You can try to minimize the separation by adjusting the mobile phase composition or the gradient profile.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Trifluoperazine-d3 dihydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for Precursor Ion (m/z 411.2) 1. Incorrect mass spectrometer settings (e.g., wrong polarity, mass range).2. Poor ionization efficiency.3. Compound degradation.4. Issues with the LC system (e.g., no flow, incorrect mobile phase).1. Ensure the mass spectrometer is in positive ion mode and the scan range includes m/z 411.2.2. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[1]3. Prepare fresh solutions of Trifluoperazine-d3 dihydrochloride.4. Verify LC pump operation, mobile phase composition, and check for leaks.
Poor Fragmentation/Low Product Ion Intensity 1. Inappropriate collision energy (CE) or cone voltage (CV).2. Gas pressure in the collision cell is too low.3. The precursor ion is very stable.1. Perform a collision energy optimization experiment by infusing the standard and ramping the CE to find the optimal value for each product ion.2. Ensure the collision gas (e.g., argon) is flowing at the recommended pressure.3. Increase the collision energy in small increments to induce fragmentation.
Inconsistent Peak Areas or Poor Reproducibility 1. Matrix effects (ion suppression or enhancement).2. Inconsistent sample preparation.3. Instability of the compound in the autosampler.1. Use a deuterated internal standard (like Trifluoperazine-d3) to compensate for matrix effects. Ensure co-elution with the analyte for best results.[2]2. Ensure a consistent and validated sample preparation protocol is followed for all samples.3. Check the stability of the processed samples in the autosampler over the duration of the analytical run.
Interference from Unlabeled Trifluoperazine 1. Isotopic impurity in the deuterated standard.2. In-source fragmentation of a higher deuterated species.1. Analyze the Trifluoperazine-d3 standard alone to assess the level of unlabeled impurity. This can be used to correct the results, especially at the lower limit of quantitation.2. This is less common but can be investigated by examining the full scan mass spectrum for other deuterated species.

Quantitative Data Summary

The following tables provide a starting point for the mass spectrometry parameters for Trifluoperazine and the predicted parameters for Trifluoperazine-d3 dihydrochloride. Note: These parameters should be optimized on your specific instrument for the best performance.

Table 1: Predicted MRM Transitions and Suggested Starting Parameters for Trifluoperazine-d3 Dihydrochloride

AnalytePrecursor Ion (m/z)Product Ion (m/z)Suggested Starting Cone Voltage (V)Suggested Starting Collision Energy (eV)
Trifluoperazine-d3411.2116.130 - 5025 - 45
Trifluoperazine-d3411.2144.130 - 5020 - 40

Table 2: Published MRM Transitions for Trifluoperazine (for reference)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trifluoperazine408.2113.1Not specifiedNot specified
Trifluoperazine408.2141.1Not specifiedNot specified

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Trifluoperazine-d3 Dihydrochloride in Human Plasma

This protocol is a general guideline and should be validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Trifluoperazine-d3 dihydrochloride working solution (as internal standard).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-6.0 min: 10% B (re-equilibration)

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Trifluoperazine-d3 IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Injection into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify troubleshooting_logic start Poor Signal Intensity? check_ms Verify MS Settings (Polarity, Mass Range) start->check_ms Yes end Signal OK start->end No optimize_source Optimize Ion Source (Voltage, Temp, Gas) check_ms->optimize_source Settings OK check_lc Check LC System (Flow, Mobile Phase) optimize_source->check_lc Optimization Fails fresh_sample Prepare Fresh Sample check_lc->fresh_sample LC System OK

References

Best practices for storing Trifluoperazine-d3 dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Trifluoperazine-d3 dihydrochloride (B599025) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Trifluoperazine-d3 dihydrochloride?

A1: Trifluoperazine-d3 dihydrochloride is soluble in a variety of solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and water are commonly used.[1] It is also soluble in ethanol.[1][2] The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your biological system.

Q2: What is the recommended storage temperature for solid Trifluoperazine-d3 dihydrochloride?

A2: Solid Trifluoperazine-d3 dihydrochloride should be stored at -20°C.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air, so it is crucial to store it in a tightly sealed container in a dry environment.[2]

Q3: How should I store Trifluoperazine-d3 dihydrochloride solutions?

A3: Prepared solutions of Trifluoperazine dihydrochloride can be stored at 4°C for several weeks. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect solutions from light, as phenothiazine (B1677639) compounds can be light-sensitive.

Q4: Is Trifluoperazine-d3 dihydrochloride sensitive to light?

A4: While specific data for the d3-labeled compound is limited, phenothiazines as a class are known to be sensitive to light. Therefore, it is a best practice to protect solutions from light by using amber vials or by wrapping containers in foil.

Q5: What is the stability of Trifluoperazine-d3 dihydrochloride in aqueous solutions?

A5: Aqueous solutions of Trifluoperazine dihydrochloride are susceptible to oxidation from atmospheric oxygen.[3] For this reason, it is recommended to use freshly prepared solutions or to store solutions under an inert atmosphere (e.g., argon or nitrogen) for extended periods. If you observe a color change in your solution, it may be an indication of degradation.

Quantitative Data Summary

For ease of reference, the following table summarizes the solubility and storage information for Trifluoperazine dihydrochloride, which is expected to be comparable for Trifluoperazine-d3 dihydrochloride.

ParameterValueSource
Solubility
Water50 mg/mL (with heat if required)[1]
DMSO20 mg/mL[4]
Ethanol5 mg/mL[1][2]
PBS (pH 7.2)10 mg/mL[4]
Storage Conditions
Solid Compound-20°C[1][2]
Stock Solutions4°C (short-term, several weeks)
-20°C or -80°C (long-term)
Stability Notes
SolidHygroscopic[2]
Aqueous SolutionSusceptible to oxidation[3]
GeneralProtect from light

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of Trifluoperazine-d3 dihydrochloride solutions.

Issue 1: Compound Fails to Dissolve Completely
  • Possible Cause 1: Incorrect Solvent or Concentration.

    • Troubleshooting: Verify that you are using an appropriate solvent and that the target concentration does not exceed the solubility limit (see table above). Sonication or gentle warming may aid dissolution, particularly in aqueous solutions.[1]

  • Possible Cause 2: Low-Quality Solvent.

    • Troubleshooting: Ensure you are using high-purity, anhydrous solvents, especially for long-term storage of stock solutions. Water content in organic solvents can affect solubility and stability.

Issue 2: Precipitate Forms in Solution After Storage
  • Possible Cause 1: Storage Temperature.

    • Troubleshooting: If the solution was stored at a low temperature (e.g., 4°C or -20°C), the compound may have precipitated out. Gently warm the solution to room temperature and vortex to redissolve the compound before use.

  • Possible Cause 2: Solvent Evaporation.

    • Troubleshooting: Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.

Issue 3: Inconsistent or Unexpected Experimental Results
  • Possible Cause 1: Solution Degradation.

    • Troubleshooting: As phenothiazines can be sensitive to light and oxidation, degradation of the compound is possible.[3] Prepare fresh solutions or use a new aliquot from a properly stored stock. If you suspect degradation, you can check the solution's purity via analytical methods like HPLC.

  • Possible Cause 2: Inaccurate Concentration.

    • Troubleshooting: Re-verify the calculations used for preparing the stock solution. If possible, confirm the concentration using a spectrophotometer or another quantitative method.

  • Possible Cause 3: Interaction with Experimental Components.

    • Troubleshooting: Trifluoperazine is known to interact with various receptors and proteins.[1] Consider potential interactions with other components in your assay.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a detailed method for preparing a stock solution of Trifluoperazine-d3 dihydrochloride.

Materials:

  • Trifluoperazine-d3 dihydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid Trifluoperazine-d3 dihydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is hygroscopic.[2]

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 4.84 mg of Trifluoperazine-d3 dihydrochloride (Molecular Weight: ~483.4 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C. For frequent use, smaller aliquots can be stored at 4°C for a few weeks.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with Trifluoperazine-d3 dihydrochloride solutions.

Trifluoperazine_Troubleshooting Troubleshooting Workflow for Trifluoperazine-d3 Dihydrochloride Solutions start Start: Experimental Issue check_solution Check Solution Appearance (Precipitate, Color Change?) start->check_solution precipitate Precipitate Observed check_solution->precipitate Precipitate color_change Color Change Observed check_solution->color_change Color Change no_issue Solution Appears Normal check_solution->no_issue Normal warm_vortex Warm to Room Temp & Vortex precipitate->warm_vortex degradation Potential Degradation (Oxidation/Light Exposure) color_change->degradation verify_calcs Verify Calculations & Weighing no_issue->verify_calcs check_dissolution Does it Redissolve? warm_vortex->check_dissolution yes_dissolved Yes check_dissolution->yes_dissolved Yes no_dissolved No check_dissolution->no_dissolved No proceed Proceed with Experiment yes_dissolved->proceed check_storage Review Storage Conditions (Temp, Light, Seal) no_dissolved->check_storage end End Troubleshooting proceed->end prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh degradation->prepare_fresh prepare_fresh->end check_protocol Review Experimental Protocol (Interactions, pH) verify_calcs->check_protocol check_protocol->prepare_fresh

Troubleshooting workflow for solution issues.

References

Addressing cross-contamination in Trifluoperazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination during the analysis of Trifluoperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common sources of cross-contamination in Trifluoperazine analysis?

Cross-contamination in Trifluoperazine analysis can originate from several sources, compromising the accuracy and reliability of results.[1][2][3] Key sources include:

  • Instrumental Carryover: Residual Trifluoperazine from a high-concentration sample adsorbing to surfaces within the analytical instrument, such as the injector needle, tubing, or column, and then eluting in subsequent analyses of low-concentration or blank samples.[1] This is a primary concern in highly sensitive LC-MS/MS systems.

  • Sample Preparation: Contamination can be introduced during sample handling and preparation. This includes the use of contaminated glassware, pipette tips, or solvents.[2][4] Inadequate cleaning of lab equipment between samples is a frequent cause.

  • Environmental Contamination: Airborne particles or aerosols of Trifluoperazine in the laboratory environment can settle into open sample vials or onto equipment surfaces.[2][3]

  • Cross-Contamination from Other Analytes: In laboratories analyzing multiple drug compounds, especially other potent antipsychotics, there is a risk of cross-contamination if shared equipment and consumables are not meticulously cleaned.[5]

Q2: I am observing unexpected peaks, or "ghost peaks," in my chromatograms when running blank samples after a high-concentration Trifluoperazine standard. What could be the cause and how can I resolve this?

The presence of "ghost peaks" in blank runs following high-concentration samples is a classic sign of instrumental carryover.[1][6][7][8][9] Trifluoperazine, being a lipophilic compound, can adsorb to various surfaces in the HPLC or LC-MS/MS system.

Troubleshooting Steps:

  • Injector and Needle Wash: The autosampler injector is a common source of carryover.

    • Ensure the needle wash solvent is effective for Trifluoperazine. A strong organic solvent or a mixture that mimics the mobile phase at its strongest elution point is often effective.

    • Increase the volume and/or duration of the needle wash cycle.

    • Consider using multiple wash solvents, for example, a sequence of a strong organic solvent followed by the initial mobile phase composition.

  • Column Flushing: Residual Trifluoperazine may be retained on the analytical column.

    • After a high-concentration sample or a batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) for an extended period.[6]

    • For reversed-phase columns, ensure the flushing solvent is miscible with the mobile phase to avoid precipitating buffers.[6]

  • Systematic Blank Injections: Injecting multiple blank samples after a high-concentration sample can help diagnose the extent of the carryover and confirm if the cleaning procedures are effective.

  • Inspect and Clean System Components: If carryover persists, inspect and clean other components of the flow path, including tubing, fittings, and the injector rotor seal, as these can harbor residues.[8]

Quantitative Data Summary

The following tables provide illustrative data on Trifluoperazine carryover and cleaning validation acceptance limits. These values are representative and should be established and validated for specific analytical methods and manufacturing processes.

Table 1: Illustrative Trifluoperazine Carryover in LC-MS/MS Analysis

Injection SequenceSample TypeTrifluoperazine Concentration (ng/mL)Observed Peak Area in BlankCarryover (%)
1High Concentration Standard1000N/AN/A
2Blank 1 (Standard Wash Protocol)015000.15%
3Blank 2 (Standard Wash Protocol)03000.03%
4High Concentration Standard1000N/AN/A
5Blank 1 (Optimized Wash Protocol)02000.02%
6Blank 2 (Optimized Wash Protocol)0< LLOQ< 0.01%

LLOQ: Lower Limit of Quantification

Table 2: Example of Cleaning Validation Acceptance Limits for Trifluoperazine on Shared Equipment

ParameterMethodCalculationAcceptance Limit
Maximum Allowable Carryover (MAC) Based on Therapeutic Dose(Minimum Therapeutic Dose of Trifluoperazine * Safety Factor) / Largest Daily Dose of Next Product< 10 µ g/swab (100 cm²)
Visually Clean Visual InspectionDirect observation of equipment surfacesNo visible residue
Acceptable Residue Limit (ARL) Based on 10 ppm criteria10 ppm of Trifluoperazine in the next product< 10 ppm

Experimental Protocols

Protocol 1: Determination of Trifluoperazine Carryover in an LC-MS/MS System

Objective: To quantify the percentage of carryover of Trifluoperazine from a high-concentration sample to subsequent blank injections.

Materials:

  • LC-MS/MS system

  • Analytical column suitable for Trifluoperazine analysis

  • Trifluoperazine certified reference standard

  • Mobile phases and wash solvents

  • Blank matrix (e.g., drug-free plasma or solvent)

Procedure:

  • Equilibrate the LC-MS/MS system until a stable baseline is achieved.

  • Prepare a high-concentration Trifluoperazine standard at the upper limit of the calibration curve (e.g., 1000 ng/mL).

  • Inject the high-concentration standard.

  • Immediately following the high-concentration standard, inject a series of at least three blank samples using the standard instrument wash protocol.

  • Analyze the chromatograms of the blank injections for any peaks at the retention time of Trifluoperazine.

  • Quantify the peak area of any observed carryover.

  • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area of High-Concentration Standard) * 100

  • If carryover is above the acceptable limit (typically <0.1%), optimize the instrument wash protocol (e.g., increase wash volume, use a stronger wash solvent) and repeat the experiment.

Protocol 2: Swab Sampling for Cleaning Validation of Manufacturing Equipment

Objective: To determine the amount of residual Trifluoperazine on a shared equipment surface after cleaning.

Materials:

  • Low-residue swabs

  • Swab wetting solvent (e.g., purified water, methanol)

  • Sample vials

  • Validated analytical method for Trifluoperazine (e.g., HPLC-UV)

Procedure:

  • Define the critical areas of the equipment to be sampled (e.g., areas that are difficult to clean).

  • Define a consistent surface area for sampling (e.g., 10 cm x 10 cm).

  • Moisten a swab with the appropriate solvent.

  • Firmly rub the swab over the defined surface area, first in one direction and then perpendicularly.

  • Place the swab head into a sample vial containing a known volume of extraction solvent.

  • Cap the vial and vortex or sonicate to extract the Trifluoperazine from the swab.

  • Analyze the extraction solvent using a validated analytical method to determine the concentration of Trifluoperazine.

  • Calculate the amount of residue per surface area (e.g., µg/cm²).

  • Compare the result to the pre-defined acceptance limit.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to addressing cross-contamination in Trifluoperazine analysis.

Cross_Contamination_Sources cluster_sources Sources of Cross-Contamination cluster_impact Impact Instrumental_Carryover Instrumental Carryover Inaccurate_Results Inaccurate Results Instrumental_Carryover->Inaccurate_Results Injector, Column Sample_Prep Sample Preparation Sample_Prep->Inaccurate_Results Glassware, Solvents Environmental Environmental Environmental->Inaccurate_Results Airborne Particles Other_Analytes Other Analytes Other_Analytes->Inaccurate_Results Shared Equipment

Caption: Sources of Trifluoperazine cross-contamination and their impact.

Troubleshooting_Carryover start Ghost Peak Observed in Blank wash Optimize Injector Wash Protocol start->wash flush Implement Column Flushing wash->flush If carryover persists end Carryover Resolved wash->end If resolved inspect Inspect & Clean System Components flush->inspect If carryover persists flush->end If resolved inspect->end

Caption: Troubleshooting workflow for instrumental carryover of Trifluoperazine.

Cleaning_Validation_Logic define_limits Define Acceptance Limits (MAC, ARL) develop_procedure Develop Cleaning Procedure define_limits->develop_procedure validate_method Validate Analytical Method develop_procedure->validate_method perform_sampling Perform Swab/Rinse Sampling validate_method->perform_sampling analyze Analyze Samples perform_sampling->analyze compare Compare Results to Limits analyze->compare pass Validation Passed compare->pass Below Limits fail Validation Failed (Re-evaluate Procedure) compare->fail Above Limits

Caption: Logical flow of a cleaning validation process for Trifluoperazine.

References

Technical Support Center: Enhancing Sensitivity for Trifluoperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trifluoperazine (TFP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying Trifluoperazine in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of Trifluoperazine in biological matrices such as human plasma.[1][2] This technique offers low limits of detection, often in the picogram per milliliter (pg/mL) range, which is crucial for pharmacokinetic studies where TFP concentrations can be very low.[1][2]

Q2: My Trifluoperazine solution has changed color. Can I still use it?

A2: No, it is strongly recommended to discard any discolored Trifluoperazine solution and prepare a fresh one. A change in color, often to a yellowish or pinkish hue, suggests potential degradation of the compound.[1] Phenothiazines, the chemical class to which TFP belongs, are susceptible to oxidation, which can result in colored degradation products and compromise the accuracy of your experimental results.[1]

Q3: How should I prepare and store Trifluoperazine stock solutions to ensure stability?

A3: To ensure long-term stability, Trifluoperazine stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes, and stored at -20°C or lower, protected from light.[1] For ongoing experiments, it is advisable to prepare fresh working solutions daily from the frozen stock to minimize degradation from repeated freeze-thaw cycles and exposure to light and elevated temperatures.[1]

Q4: What are the common degradation pathways for Trifluoperazine?

A4: Trifluoperazine is most susceptible to oxidation and photodegradation.[1][3] Forced degradation studies have shown that TFP degrades under oxidative (e.g., hydrogen peroxide), UV light, alkaline, and acidic conditions, with the highest susceptibility to oxidation.[1][3] The primary oxidative degradation product is often Trifluoperazine sulfoxide.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of Trifluoperazine using HPLC or LC-MS/MS.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: Residual silanols on the silica-based C18 column can interact with the basic amine groups of Trifluoperazine, causing peak tailing.- Use a base-deactivated column. - Add a competing base to the mobile phase: For example, a small amount of triethylamine (B128534) (TEA) can mask the silanol groups.- Adjust mobile phase pH: Lowering the pH can protonate the silanol groups and reduce interactions.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample. - Use a column with a higher loading capacity.
Column Void or Contamination: A void at the column inlet or contamination can distort peak shape.- Reverse flush the column (if permissible by the manufacturer). - Replace the column. - Use a guard column to protect the analytical column.
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating TFP from other components.- Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous buffer.[4][5] A mobile phase of methanol and water (97:3, v/v) has been shown to provide good resolution.[4][5]- Change the organic solvent: Switching between methanol and acetonitrile (B52724) can alter selectivity.
Incorrect Flow Rate: The flow rate is too high, not allowing for proper partitioning.- Optimize the flow rate. A flow rate of 1.0 ml/min is a common starting point.[4][5]
Inconsistent Retention Times Pump Issues: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations.- Degas the mobile phase. - Purge the pump. - Clean or replace check valves.
Column Temperature Fluctuation: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.
Mobile Phase Composition Change: Evaporation of the more volatile solvent component over time.- Prepare fresh mobile phase daily. - Keep mobile phase reservoirs capped.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Matrix Effects (Ion Suppression): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of Trifluoperazine in the mass spectrometer source.[6][7]- Improve sample preparation: Use a more effective extraction method like solid-phase extraction (SPE) to remove interfering matrix components.[6][8] Liquid-liquid extraction (LLE) is also a common and effective technique.[1][2]- Optimize chromatography: Adjust the gradient to separate TFP from the suppression zone.- Use a deuterated internal standard: A stable isotope-labeled internal standard (e.g., Trifluoperazine-d8) co-elutes with the analyte and experiences similar matrix effects, thus improving quantification accuracy.[1][2]- Dilute the sample: This can reduce the concentration of interfering matrix components.
Poor Ionization: Suboptimal ion source parameters.- Optimize ESI source parameters: Adjust spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the TFP signal.
Analyte Degradation: TFP may degrade in the autosampler or during sample preparation.- Keep the autosampler cool. - Minimize the time between sample preparation and injection. - Ensure the pH of the final sample solution is appropriate to maintain TFP stability. An acidic mobile phase is often preferred.[1]
High Background Noise Contaminated Mobile Phase or System: Impurities in solvents or buildup of contaminants in the LC-MS system.- Use high-purity, LC-MS grade solvents. - Regularly flush the LC system and clean the MS ion source. [9]
Presence of Phospholipids: Phospholipids from biological samples can cause high background and build up in the system.- Use a phospholipid removal plate/column during sample preparation. - Optimize the extraction method to minimize phospholipid co-extraction.
Inaccurate Quantification No or Inappropriate Internal Standard: Lack of an internal standard can lead to inaccurate results due to variations in sample processing and instrument response.- Always use an internal standard. A stable isotope-labeled internal standard is ideal.[1][2] If not available, a structural analog can be used, but it must be demonstrated not to have matrix effects.
Non-linear Calibration Curve: May be due to detector saturation at high concentrations or poor signal-to-noise at low concentrations.- Adjust the calibration range to the expected sample concentrations. - Use a weighted regression for the calibration curve if heteroscedasticity is observed.

Experimental Protocols

Protocol 1: Quantification of Trifluoperazine in Human Plasma by LC-MS/MS

This protocol is a summary of a sensitive bioanalytical method for TFP quantification.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a centrifuge tube, add 25 µL of Trifluoperazine-d8 internal standard (IS) solution.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 3 µm).[1][2]

  • Mobile Phase: Acetonitrile, methanol, and 5 mM ammonium (B1175870) bicarbonate buffer in water (85:10:5, v/v/v).[1][2]

  • Flow Rate: 0.55 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Trifluoperazine: m/z 408.2 → 113.1

    • Trifluoperazine-d8 (IS): m/z 416.2 → 113.1

  • Source Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

4. Quantitative Data Summary

ParameterValueReference
Linearity Range5 - 1250 pg/mL[1][2]
Correlation Coefficient (r²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)5 pg/mL[1][2]
Retention Time (TFP)~1.2 min[1]
Internal StandardTrifluoperazine-d8[1][2]
Protocol 2: Quantification of Trifluoperazine in Pharmaceutical Tablets by RP-HPLC

This protocol is a summary of an RP-HPLC method for TFP quantification in tablets.[4][5]

1. Sample Preparation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Trifluoperazine and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm filter.

  • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 1 µg/mL).

2. Chromatographic Conditions

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Methanol:Water (97:03, v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 262 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

3. Quantitative Data Summary

ParameterValueReference
Linearity Range0.1 - 1.0 µg/mL[4][5]
Correlation Coefficient (r²)0.9976[4]
Limit of Detection (LOD)0.05 µg/mL[4][5]
Limit of Quantification (LOQ)0.1 µg/mL[4][5]
Tailing Factor1.12[4][5]
Theoretical Plates5253.8[4]

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (TFP-d8) plasma->add_is basify Basify (NaOH) add_is->basify extract Extract (MTBE) basify->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate C18 Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS workflow for Trifluoperazine quantification in plasma.

troubleshooting_peak_tailing start Problem: Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload check_column Is the column old or contaminated? check_overload->check_column No sol_dilute Dilute Sample check_overload->sol_dilute Yes check_mobile_phase Is mobile phase pH optimal? check_column->check_mobile_phase No sol_flush_replace Flush or Replace Column Use Guard Column check_column->sol_flush_replace Yes sol_adjust_ph Adjust Mobile Phase pH (Lower pH) check_mobile_phase->sol_adjust_ph Yes, but tailing persists sol_add_tea Add Competing Base (e.g., TEA) Use Base-Deactivated Column check_mobile_phase->sol_add_tea No sol_adjust_ph->sol_add_tea

Caption: Logical workflow for troubleshooting HPLC peak tailing.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine SynapticCleft Synaptic Cleft Dopamine->SynapticCleft D2R Dopamine D2 Receptor Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal Activates TFP Trifluoperazine TFP->D2R Blocks SynapticCleft->D2R Binds

Caption: Trifluoperazine's mechanism: D2 receptor antagonism.

References

Technical Support Center: Trifluoperazine (TFP) Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information from the initial and second rounds of Google searches. I have details on various analytical methods (HPLC, LC-MS/MS, HPTLC), including specific parameters like columns, mobile phases, and detection wavelengths. I also have information on sample preparation techniques like LLE and SPE from different biological matrices. Crucially, I've found data on TFP's stability under forced degradation conditions (acidic, alkaline, oxidative, photolytic, thermal), which is essential for the troubleshooting guide. I have also started to collect quantitative data such as linearity ranges, LOD, and LOQ for different methods.

However, to create a truly comprehensive technical support center, I need to organize this information more effectively and fill in some remaining gaps. Specifically, I need to:

  • Structure the troubleshooting section in a clear question-and-answer format.

  • Compile the quantitative data into well-structured tables for easy comparison.

  • Flesh out the experimental protocols with more step-by-step detail.

  • Create the Graphviz diagrams for the workflows and logical relationships.

I believe I have enough information to proceed with creating the content as requested by the user. I will now move on to structuring the response, creating the tables and diagrams, and writing the detailed protocols and FAQs. Therefore, I do not need further search actions at this stage.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Trifluoperazine (B1681574) (TFP) in complex biological matrices. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

  • Q1: I am seeing low recovery of TFP from plasma samples. What are the possible causes and solutions?

    • A1: Low recovery of TFP can stem from several factors. Firstly, ensure the pH of the plasma sample is alkaline (pH 9-12) before liquid-liquid extraction (LLE) or solid-phase extraction (SPE). TFP is a basic compound, and an alkaline pH ensures it is in its non-ionized form, which is more soluble in organic extraction solvents. Secondly, the choice of extraction solvent is critical. For LLE, solvents like n-pentane/2-propanol mixture or tertiary butyl methyl ether have been shown to be effective.[1] For SPE, a C18 cartridge can be used.[1] Incomplete vortexing or shaking during extraction can also lead to poor recovery. Ensure vigorous mixing for a sufficient duration. Finally, consider the stability of TFP in the matrix; prolonged storage at room temperature can lead to degradation.

  • Q2: What is the best method to extract TFP from whole blood?

    • A2: A common and effective method is liquid-liquid extraction (LLE). This typically involves basifying the whole blood sample with a buffer (e.g., Trizma buffer) and then extracting with an organic solvent like 1-chlorobutane.[1] After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is then reconstituted in a suitable solvent for analysis.[1]

  • Q3: Can I use protein precipitation for TFP extraction from plasma?

    • A3: While protein precipitation with solvents like acetonitrile (B52724) is a simple and rapid technique, it may not be the most suitable for achieving the lowest limits of detection due to significant matrix effects.[2] Endogenous phospholipids (B1166683), which are not effectively removed by protein precipitation, are a major source of ion suppression in LC-MS/MS analysis.[2][3] If protein precipitation is used, chromatographic techniques to separate TFP from phospholipids are crucial.[3]

Chromatography & Analysis

  • Q4: I am observing peak tailing in my HPLC analysis of TFP. How can I resolve this?

    • A4: Peak tailing for a basic compound like TFP is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[4] Here are several ways to address this:

      • Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. However, be mindful of the column's pH stability range.

      • Mobile Phase Additives: Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase. TEA competes with TFP for interaction with the active silanol sites.[5]

      • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol interactions.

      • Buffer Concentration: Ensure the buffer concentration in the mobile phase is sufficient to maintain a consistent pH.[4]

  • Q5: My TFP solution has turned a yellowish/pinkish color. Is it still usable?

    • A5: No, a color change indicates potential degradation of TFP. Phenothiazines, including TFP, are susceptible to oxidation, which can result in colored degradation products like Trifluoperazine sulfoxide.[6] It is strongly recommended to discard any discolored solution and prepare a fresh one to ensure the accuracy of your results.[6]

  • Q6: What are the common degradation pathways for TFP, and how can I avoid them?

    • A6: TFP is most susceptible to oxidation and photodegradation.[6] It is also sensitive to alkaline and acidic conditions, with the order of stability generally being: Oxidation (H₂O₂) < UV Light < Alkaline conditions < Acidic conditions < Heat.[6] To minimize degradation:

      • Protect from Light: Store stock solutions and samples in amber vials or wrap them in aluminum foil.

      • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and avoid autoclaving solutions containing TFP.[6]

      • Use Fresh Solutions: Prepare aqueous solutions for experiments fresh daily.

      • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider preparing and storing them under an inert gas like nitrogen or argon to prevent oxidation.[6]

Data Interpretation & Method Validation

  • Q7: How do I identify and mitigate matrix effects in my LC-MS/MS analysis of TFP?

    • A7: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[2][7]

      • Identification: Matrix effects can be identified by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.

      • Mitigation:

        • Improved Sample Cleanup: Employ more rigorous extraction techniques like SPE or LLE to remove interfering matrix components.[2][7]

        • Chromatographic Separation: Optimize the chromatographic method to separate TFP from co-eluting matrix components, particularly phospholipids.[3]

        • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Trifluoperazine-D8, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][8]

        • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

  • Q8: What are the key validation parameters I need to assess for my TFP analytical method?

    • A8: According to ICH guidelines, the key validation parameters include:

      • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5][9]

      • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][8][10]

      • Accuracy: The closeness of the test results obtained by the method to the true value.[5][10]

      • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[5]

      • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

      • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

      • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for TFP analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixExtraction MethodLinearity Range (pg/mL)LLOQ (pg/mL)Internal StandardReference
Human PlasmaLiquid-Liquid Extraction (tertiary butyl methyl ether)5 - 12505Trifluoperazine-D8[8]
Human PlasmaSolid-Phase Extraction (C18)21 - 300 (µg/mL)21 (µg/mL)Not Specified[1]
Human HairSolvent ExtractionNot SpecifiedNot SpecifiedTrimipramine[1]
Whole BloodLiquid-Liquid Extraction (1-chlorobutane)Not SpecifiedNot SpecifiedHaloperidol-d4[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Biological Matrix / Sample TypeDetection MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Pharmaceutical PreparationsUV (250 nm)5 - 200Not SpecifiedNot Specified[12]
Pharmaceutical PreparationsUV (227 nm)40 - 1202.9639.877[10]
Bulk Drug & TabletsUV (210 nm)10 - 1500.001870.0056[13]
TabletsUV (262 nm)0.1 - 10.050.1[14][15]

Table 3: Forced Degradation Studies of Trifluoperazine

Stress ConditionConditions% DegradationReference
Acidic0.1 N HCl, reflux for 1.5 hoursSignificant[6]
Acidic0.01 N HCl, 1 hour at room temp.18.34%[6]
Alkaline0.1 N NaOH, 5 hours at room temp.Significant[6]
Alkaline0.01 N NaOH, 1 hour at room temp.11.61%[6]
Oxidative3% H₂O₂, 30 minutes at room temp.Most significant[6]
Oxidative3% H₂O₂, 1 hour at room temp.18.95%[6]
PhotolyticUV light, 5 hoursSignificant[6]
PhotolyticUV Chamber, 24 hours16.95%[6]
ThermalDry heat, 20 hoursLeast degradation[6]
Thermal60°C, 1 hour4.76%[6]
NeutralDistilled water, 1 hour at room temp.13.96%[6]

Experimental Protocols

Protocol 1: TFP Extraction from Human Plasma using Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis (Adapted from[8])

  • Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add the internal standard (Trifluoperazine-D8).

  • Alkalinization: Add an appropriate volume of a basic solution (e.g., 0.1 M NaOH) to adjust the pH to approximately 11-12.

  • Extraction: Add 3 mL of tertiary butyl methyl ether.

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: TFP Analysis in Pharmaceutical Formulations by HPLC-UV (Adapted from[5][14])

  • Standard Solution Preparation: Prepare a stock solution of TFP standard in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of TFP and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate (B84403) buffer). The exact ratio should be optimized for best separation.[5][14]

    • Flow Rate: Typically 1.0 mL/min.[5][14]

    • Detection Wavelength: 262 nm.[5][14]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of TFP in the sample by comparing the peak area with that of the standard.

Visualizations

Experimental_Workflow_TFP_Plasma_LLE cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (pH 9-12) add_is->alkalinize add_solvent Add Organic Solvent alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for TFP extraction from plasma using LLE.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing Observed cause1 Silanol Interactions problem->cause1 cause2 Incorrect Mobile Phase pH problem->cause2 cause3 Insufficient Buffer problem->cause3 solution1a Use Base-Deactivated Column cause1->solution1a Mitigate solution1b Add Basic Modifier (e.g., TEA) cause1->solution1b Mitigate solution2 Adjust Mobile Phase pH cause2->solution2 Correct solution3 Increase Buffer Concentration cause3->solution3 Optimize

Caption: Troubleshooting logic for HPLC peak tailing.

TFP_Degradation_Pathway TFP Trifluoperazine Oxidation Oxidation (e.g., H₂O₂) TFP->Oxidation Photodegradation Photodegradation (UV Light) TFP->Photodegradation Hydrolysis Hydrolysis (Acidic/Alkaline) TFP->Hydrolysis Thermal Thermal Stress TFP->Thermal Degradation_Products Degradation Products (e.g., TFP Sulfoxide) Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Thermal->Degradation_Products

Caption: Major degradation pathways of Trifluoperazine.

References

Validation & Comparative

Validation of an Analytical Method Using Trifluoperazine-d3 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Trifluoperazine (B1681574), focusing on the validation of a method utilizing Trifluoperazine-d3 dihydrochloride (B599025) as an internal standard. The use of a stable isotope-labeled internal standard, such as Trifluoperazine-d3, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This approach ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.

Superiority of Isotope-Labeled Internal Standards

Deuterated internal standards, like Trifluoperazine-d3 dihydrochloride, are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-behavior allows for effective correction of matrix effects and variations in extraction recovery, leading to more reliable and reproducible results compared to using structurally similar (analog) internal standards.

Performance Comparison: Trifluoperazine-d3 vs. Alternative Internal Standards

The following table summarizes the performance characteristics of an LC-MS/MS method using a deuterated internal standard for Trifluoperazine analysis against an alternative method using a non-isotope-labeled internal standard. The data for the deuterated standard is based on a closely related compound, Trifluoperazine-d8, as it is well-documented in a validated bioanalytical method.[2][3] It is expected that Trifluoperazine-d3 would exhibit virtually identical performance.

Validation ParameterMethod with Trifluoperazine-d8 (Deuterated IS)Method with Prochlorperazine (Analog IS)
Linearity Range 5 - 1250 pg/mL[2][3]0.078 - 5.0 ng/mL[4]
Correlation Coefficient (r²) > 0.99[2][3]Not explicitly stated, but method is described as specific.
Precision (%RSD) Expected to be low (<15%) as per FDA guidelines.< 7%[4]
Accuracy (%Bias) Expected to be within ±15% as per FDA guidelines.Not explicitly stated.
Lower Limit of Quantification (LLOQ) 5 pg/mL[2][3]78 pg/mL[4]
Specificity High, due to mass difference from analyte.Specific, but potential for cross-reactivity or differing matrix effects.
Matrix Effect Compensation Excellent, co-elutes and experiences similar ionization as analyte.Variable, may not fully compensate for matrix-induced ion suppression or enhancement.

Experimental Protocols

Method 1: LC-MS/MS with Trifluoperazine-d8 Internal Standard

This protocol is adapted from a validated method for the quantification of Trifluoperazine in human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 25 µL of Trifluoperazine-d8 internal standard solution.

  • Add 250 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 3 mL of tertiary butyl methyl ether, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: Zodiac C18 (50 x 4.6 mm, 3 µm)[2][3]

  • Mobile Phase: Acetonitrile, methanol, and 5mM ammonium (B1175870) bicarbonate buffer in water (85:10:5, v/v/v)[2][3]

  • Flow Rate: 0.55 mL/min[2][3]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Trifluoperazine: Precursor ion > Product ion (specific m/z values to be optimized)

    • Trifluoperazine-d8: Precursor ion > Product ion (specific m/z values to be optimized)

Method 2: GC-MS with Tetradeuterated Trifluoperazine or Prochlorperazine Internal Standard

This protocol is based on a validated GC-MS method.[4]

1. Sample Preparation (Solvent Extraction):

  • To 1 mL of plasma, add the internal standard (tetradeuterated Trifluoperazine or prochlorperazine).

  • Basify the plasma with an appropriate buffer.

  • Extract with a mixture of n-pentane and 2-propanol.

  • Evaporate the organic solvent.

  • Reconstitute the residue in methanol.

2. GC-MS Conditions:

  • Gas Chromatograph: Coupled to an electron impact mass spectrometer.

  • Detection: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Specific m/z values for Trifluoperazine and the internal standard.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for method implementation and troubleshooting. The following diagrams, generated using DOT language, illustrate the key steps in the validation process.

cluster_0 Method Validation Workflow A Prepare Calibration Standards & Quality Controls B Sample Preparation (e.g., LLE, SPE) with Internal Standard A->B C LC-MS/MS or GC-MS Analysis B->C D Data Acquisition (MRM or SIM) C->D E Data Processing & Quantification D->E F Assessment of Validation Parameters E->F cluster_1 Sample Preparation (Liquid-Liquid Extraction) P1 Plasma Sample P2 Add Trifluoperazine-d3 IS P1->P2 P3 Basification P2->P3 P4 Add Extraction Solvent P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Separate Organic Layer P5->P6 P7 Evaporate to Dryness P6->P7 P8 Reconstitute in Mobile Phase P7->P8 P9 Inject into LC-MS/MS P8->P9

References

Cross-validation of Trifluoperazine assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of Trifluoperazine (B1681574) (TFP) across different laboratories is paramount for reliable clinical and preclinical study outcomes. This guide provides a comparative overview of common analytical methods for TFP, supported by a synthesis of published experimental data. It details the methodologies and presents a framework for understanding inter-laboratory variability.

Comparative Analysis of Trifluoperazine Assay Performance

The accurate measurement of Trifluoperazine in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer high sensitivity and selectivity, their performance characteristics can vary between laboratories due to differences in instrumentation, reagents, and specific protocols. Below is a summary of performance data from different analytical approaches, presented as a hypothetical inter-laboratory comparison.

ParameterMethodLaboratory ALaboratory BLaboratory C
Linearity Range LC-MS/MS5 - 1250 pg/mL[1][2]0.078 - 5.0 ng/mLNot Reported
HPLCNot Reported5 - 200 µg/mL40 - 120 µg/mL
Correlation Coefficient (r²) LC-MS/MS> 0.99[2]Not ReportedNot Reported
HPLCNot ReportedNot Reported1.00[3]
Precision (%RSD) LC-MS/MS< 7%Not ReportedNot Reported
HPLCNot ReportedNot Reported< 2%[3]
Accuracy (% Recovery) LC-MS/MSNot ReportedNot ReportedNot Reported
HPLCNot ReportedNot Reported100.03 - 100.36%[3]
Limit of Detection (LOD) LC-MS/MSNot ReportedNot ReportedNot Reported
HPLCNot ReportedNot Reported2.963 µg/mL[3]
Limit of Quantification (LOQ) LC-MS/MS78 pg/mL[1]Not ReportedNot Reported
HPLCNot ReportedNot Reported9.877 µg/mL[3]

Note: The data presented is a compilation from different studies to illustrate a comparative framework. Direct comparison requires a formal inter-laboratory study using the same samples.

Experimental Protocols

Detailed and standardized experimental protocols are critical for minimizing inter-laboratory variability. Below are representative methodologies for LC-MS/MS and HPLC assays for Trifluoperazine.

LC-MS/MS Bioanalytical Method

This method is highly sensitive and selective for quantifying Trifluoperazine in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., Trifluoperazine-D8).[1][2]

    • Basify the plasma.

    • Perform extraction using an organic solvent such as tertiary butyl methyl ether or a n-pentane/2-propanol mixture.[1]

    • Vortex and centrifuge the sample to separate the layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.[1]

  • Chromatographic Conditions:

    • Column: Zodiac C18 column (50 x 4.6 mm, 3 µm).[1][2]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 5mM ammonium (B1175870) bicarbonate buffer in water (e.g., 85:10:5, v/v/v).[1][2]

    • Flow Rate: 0.55 mL/min.[1][2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

HPLC Method

This method is suitable for the analysis of Trifluoperazine in pharmaceutical preparations.

  • Sample Preparation:

    • Prepare a standard solution of Trifluoperazine and an internal standard (e.g., Chlorpromazine hydrochloride) in a suitable solvent.[4]

    • For pharmaceutical tablets, dissolve the crushed tablet in the solvent, sonicate, and filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Acetonitrile.[4]

    • Flow Rate: 1 mL/min.[4]

    • Detection: UV detector at 250 nm.[4]

Visualizing the Cross-Validation Workflow

A systematic approach is necessary for a successful cross-laboratory validation. The following diagram illustrates a typical workflow.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Independent Laboratory Analysis cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Phase 3: Data Analysis & Comparison p1 Define Validation Scope p2 Select Participating Labs p1->p2 p3 Develop Standardized Protocol p2->p3 p4 Prepare & Distribute QC Samples p3->p4 la1 Method Implementation p4->la1 lb1 Method Implementation p4->lb1 la2 Sample Analysis la1->la2 la3 Data Reporting la2->la3 a1 Centralized Data Collection la3->a1 lb2 Sample Analysis lb1->lb2 lb3 Data Reporting lb2->lb3 lb3->a1 a2 Statistical Analysis (e.g., Bland-Altman, Regression) a1->a2 a3 Identify Discrepancies a2->a3 a4 Determine Method Equivalency a3->a4

Caption: Workflow for Inter-Laboratory Cross-Validation of Assays.

This workflow ensures that each laboratory follows the same procedures and that the resulting data can be compared meaningfully to assess the reproducibility of the assay.

Key Signaling Pathways Affected by Trifluoperazine

While this guide focuses on the analytical validation of Trifluoperazine assays, it is important to remember the biological context. Trifluoperazine exerts its effects by modulating multiple signaling pathways crucial for cell function. Understanding these pathways is essential for interpreting the results of studies that rely on accurate TFP quantification.

tfp Trifluoperazine d2r Dopamine D2 Receptor tfp->d2r Antagonism cam Calmodulin tfp->cam Inhibition apoptosis Apoptosis Induction tfp->apoptosis cell_cycle Cell Cycle Arrest tfp->cell_cycle other Other Kinase Pathways tfp->other d2r->cell_cycle cam->apoptosis

Caption: Key Signaling Pathways Modulated by Trifluoperazine.

Cross-validation of Trifluoperazine assays is a critical step in ensuring the reliability and comparability of data across different research sites. By adhering to standardized protocols and conducting rigorous statistical analysis, researchers can have confidence in their findings. The methods and data presented in this guide provide a foundation for establishing robust and reproducible Trifluoperazine assays in a multi-laboratory setting.

References

A Comparative Guide to Internal Standards for Trifluoperazine Bioanalysis: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Trifluoperazine (B1681574), the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of a deuterated internal standard, Trifluoperazine-d3 dihydrochloride (B599025) (represented by its close analog Trifluoperazine-d8), and a common structural analog internal standard, Prochlorperazine (B1679090). The comparison is based on key validation parameters: linearity, accuracy, and precision, supported by experimental data from published literature.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The choice between a deuterated and a structural analog internal standard can significantly impact the robustness of a bioanalytical method. Deuterated standards, such as Trifluoperazine-d3 dihydrochloride, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better correction for variability during sample processing and analysis. Structural analogs, like Prochlorperazine, are a viable alternative when a deuterated standard is unavailable.

The following tables summarize the performance characteristics of Trifluoperazine-d8 (as a proxy for Trifluoperazine-d3 dihydrochloride) and Prochlorperazine based on published bioanalytical method validation data.

Table 1: Linearity

ParameterTrifluoperazine-d8Prochlorperazine
Linear Range 5 - 1,250 pg/mL0.20 - 6.40 ng/mL
Correlation Coefficient (r²) > 0.99[1][2]0.9989[3][4]

Table 2: Accuracy and Precision

ParameterTrifluoperazine-d8Prochlorperazine
Intra-Assay Precision (%CV) Within FDA acceptance limits< 7.0%[5]
Inter-Assay Precision (%CV) Within FDA acceptance limits< 9.0%[5]
Intra-Assay Accuracy Within FDA acceptance limits99 - 104%[5]
Inter-Assay Accuracy Within FDA acceptance limits99 - 105%[5]
Lower Limit of Quantification (LLOQ) 5 pg/mL[1][2]0.20 ng/mL[3][4]

Note: Data for Trifluoperazine-d8 is based on a study that confirmed all validation parameters were within the US Food and Drug Administration (FDA) guidelines, which typically require precision (%CV) to be within 15% (20% at the LLOQ) and accuracy (%bias) to be within ±15% (±20% at the LLOQ). Data for Prochlorperazine is from a study validating its own determination in human plasma, which provides a strong indication of its performance as an internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the bioanalysis of Trifluoperazine using a deuterated internal standard and a structural analog internal standard.

Method 1: LC-MS/MS Analysis of Trifluoperazine with a Deuterated Internal Standard (Trifluoperazine-d8)

This method is adapted from a published study on the bioanalysis of Trifluoperazine in human plasma.[1][2]

1. Sample Preparation:

  • To 200 µL of human plasma, add 25 µL of Trifluoperazine-d8 working solution (internal standard).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18, 50 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trifluoperazine: Precursor ion > Product ion (specific m/z to be optimized).

    • Trifluoperazine-d8: Precursor ion > Product ion (specific m/z to be optimized).

Method 2: LC-MS/MS Analysis of Trifluoperazine with a Structural Analog Internal Standard (Prochlorperazine)

This protocol is a representative method based on literature for the analysis of phenothiazines.

1. Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of Prochlorperazine working solution (internal standard).

  • Vortex for 30 seconds.

  • Perform a liquid-liquid extraction with 3 mL of n-hexane:isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Shimadzu LC-20AD or equivalent.

  • Column: C18, 150 x 2.1 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trifluoperazine: Precursor ion > Product ion (specific m/z to be optimized).

    • Prochlorperazine: Precursor ion > Product ion (specific m/z to be optimized).

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (Trifluoperazine-d3 or Prochlorperazine) p1->p2 p3 Protein Precipitation / Liquid-Liquid Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 HPLC Separation p4->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A generalized experimental workflow for the bioanalysis of Trifluoperazine.

signaling_pathway start Start: Need for Trifluoperazine Quantification is_choice Choice of Internal Standard start->is_choice deuterated Deuterated IS (e.g., Trifluoperazine-d3) is_choice->deuterated Ideal Choice analog Structural Analog IS (e.g., Prochlorperazine) is_choice->analog Alternative Choice deuterated_adv Advantages: - Co-elution with analyte - Similar ionization efficiency - Excellent compensation for matrix effects deuterated->deuterated_adv deuterated_disadv Disadvantages: - Higher cost - Potential for isotopic interference deuterated->deuterated_disadv analog_adv Advantages: - More accessible and cost-effective - Good compensation for extraction variability analog->analog_adv analog_disadv Disadvantages: - Different retention time - Potential for different ionization suppression/enhancement analog->analog_disadv

Caption: Decision pathway for selecting an internal standard for Trifluoperazine analysis.

References

Precision in Trifluoperazine Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Trifluoperazine (B1681574) (TFP) is paramount. This guide provides a comparative analysis of the inter-day and intra-day precision of various analytical methods used for the quantification of Trifluoperazine, supported by experimental data and detailed protocols. The primary methods discussed include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Inter-day and Intra-day Precision Comparison

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). Intra-day precision assesses the precision within a single day, while inter-day precision evaluates it over different days.

Analytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLC Active Pharmaceutical Ingredient (API) & Tablet Dosage Form0.236 – 0.406[1]0.247 – 0.558[1]
RP-HPLC Tablet Dosage Form0.35 – 1.56[2][3]0.48 – 1.67[2][3]
RP-HPLC Combined Tablet Dosage FormNot explicitly stated, but intermediate precision was 0.803[4]Not explicitly stated, but intermediate precision was 0.803[4]
HPTLC Dosage Form1.14 - 1.87[5]1.14 - 1.87[5]
LC-MS/MS Human PlasmaWithin acceptance limits as per USFDA guidelines[6][7]Within acceptance limits as per USFDA guidelines[6][7]

Experimental Workflows and Methodologies

The general workflow for the quantification of Trifluoperazine in pharmaceutical formulations involves sample preparation, chromatographic separation, and detection. The specifics of each step vary depending on the chosen analytical technique.

Trifluoperazine Quantification Workflow start Pharmaceutical Formulation (e.g., Tablets) powder Powdering & Weighing start->powder dissolve Dissolution in Solvent powder->dissolve filter Filtration dissolve->filter chromatography Chromatographic Separation (e.g., HPLC, HPTLC, LC-MS/MS) filter->chromatography detection Detection (e.g., UV, Densitometry, MS/MS) chromatography->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for Trifluoperazine quantification.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Trifluoperazine in pharmaceutical dosage forms.

a) Method for Trifluoperazine Hydrochloride as API and in Tablets [1]

  • Instrumentation: A JASCO HPLC system equipped with a Winchrom software was used.

  • Chromatographic Conditions:

    • Stationary Phase: Not explicitly stated, but typically a C18 column is used.

    • Mobile Phase: The specific composition is not detailed in the provided abstract.

    • Flow Rate: Not specified.

    • Detection: Not specified.

  • Sample Preparation:

    • Standard Solution: Accurately weigh 25 mg of Trifluoperazine HCl, transfer to a 50 ml volumetric flask, add 30 ml of water, and sonicate for 1 minute. Make up the volume with water.[1]

    • Tablet Sample: Take an average weight of the tablets, powder them, and weigh a quantity equivalent to 50 mg of Trifluoperazine HCl. Transfer to a 50 ml volumetric flask, add 30 ml of water, and sonicate for 10 minutes. Make up the volume with water and filter through a 0.45 μm syringe filter.[1]

b) Method for Simultaneous Estimation of Trifluoperazine HCl and Chlordiazepoxide [2][3]

  • Instrumentation: A Shimadzu RP-HPLC instrument (LC-2010CHT) with a PDA detector.

  • Chromatographic Conditions:

    • Stationary Phase: Phenomenex C18 column (250×4.6 mm i.d., 5 μm particle size).[2][3]

    • Mobile Phase: Methanol:water (97:03, v/v).[2][3]

    • Flow Rate: 1.0 ml/min.[2][3]

    • Detection Wavelength: 262 nm.[2][3]

  • Sample Preparation:

    • Stock Solutions: Prepare stock solutions of Trifluoperazine HCl (40 µg/ml) and Chlordiazepoxide (200 µg/ml) in methanol.[3]

    • Working Solutions: Further dilute the stock solutions with the mobile phase to fall within the calibration range.

    • Tablet Sample: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 1 mg of TFP and 10 mg of Chlordiazepoxide to a 50 ml volumetric flask and dilute with methanol.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the quantification of Trifluoperazine.

  • Instrumentation: A CAMAG HPTLC system is typically used.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60F254 TLC plates.[5]

    • Mobile Phase: Ethyl acetate:methanol:ammonia (7:3:0.1 v/v/v).[8]

    • Chamber Saturation: Pre-saturate the TLC chamber with the mobile phase.

    • Development: Develop the plate up to a certain distance.

    • Densitometric Scanning: Scan the plate at 258 nm.[8]

  • Sample Preparation:

    • Standard Solution: Prepare a standard stock solution of Trifluoperazine HCl (e.g., 1000 μg/mL) in methanol.[8]

    • Sample Application: Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve (e.g., 100-600 ng/band).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the bioanalysis of Trifluoperazine in complex matrices like human plasma.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Stationary Phase: Zodiac C18 column (50 × 4.6 mm, 3 μm).[6][7]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium (B1175870) bicarbonate buffer in water (85:10:5, v/v/v).[6][7]

    • Flow Rate: 0.55 ml/min.[6][7]

  • Sample Preparation (from human plasma):

    • Internal Standard: Use Trifluoperazine-D8 as the internal standard.[6]

    • Liquid-Liquid Extraction: Extract Trifluoperazine from human plasma using tertiary butyl methyl ether as the solvent.[6]

Signaling Pathways and Experimental Logic

The analytical methods described above do not directly involve signaling pathways. Instead, they rely on the physicochemical properties of Trifluoperazine for its separation and quantification. The logical relationship in developing and validating these methods follows a structured approach as depicted below.

Method_Validation_Logic cluster_dev Method Development cluster_val Method Validation optimize Optimize Chromatographic Conditions linearity Linearity & Range optimize->linearity prepare Develop Sample Preparation Protocol accuracy Accuracy prepare->accuracy precision Precision (Inter-day & Intra-day) linearity->precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness

References

A Comparative Guide to Trifluoperazine Assay Sensitivity: LOD and LOQ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various analytical methods used in the assay of Trifluoperazine (B1681574). The data presented is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for pharmacokinetic studies, formulation analysis, or quality control.

Performance Comparison of Trifluoperazine Assays

The sensitivity of an analytical method is a critical parameter, particularly when dealing with low concentrations of an analyte in complex matrices such as biological fluids or pharmaceutical formulations. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following table summarizes the LOD and LOQ values for Trifluoperazine determined by various analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV[1]Bulk Drug/Tablets0.20 µg/mL0.60 µg/mL
HPLC-UV[2][3]Tablets0.05 µg/mL0.1 µg/mL
RP-HPLC[4]Tablets2.963 µg/mL9.877 µg/mL
Stability Indicating LC[5]Bulk Drug/Tablets1.12 µg/mL3.41 µg/mL
HPTLC[6]Bulk Drug19.62 ng/band48.13 ng/band
LC-MS/MS[7][8]Human Plasma-5 pg/mL (LLOQ)
UV Spectrophotometry[9]Bulk Drug0.29 µg/mL0.89 µg/mL
Spectrophotometry[10]Pharmaceutical Preparations2.85x10⁻⁷ µg/mL9.5x10⁻⁷ µg/mL

LLOQ: Lower Limit of Quantification

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and adapting methods for specific applications. Below are summaries of the experimental protocols for the key assays cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Method 1: A study on the estimation of Trifluoperazine hydrochloride in bulk and tablet dosage forms utilized a JASCO HPLC system with a UV-975 detector.[1] The separation was achieved on an ODS column (250×0.46 cm, 5µ pore size) with a mobile phase of methanol (B129727) and buffer (75:25 v/v) at a flow rate of 1 mL/min. The buffer consisted of 0.340 gm of potassium dihydrogen phosphate (B84403) in 250 ml of water with 1.5 ml of triethylamine, and the pH was adjusted to 2 with ortho-phosphoric acid. Detection was performed at a wavelength of 257 nm.[1]

  • Method 2: For the simultaneous estimation of Trifluoperazine hydrochloride and Chlordiazepoxide in tablets, a reversed-phase HPLC method was developed.[2][3] The analysis was carried out using a mobile phase of methanol and water (97:03, v/v) at a flow rate of 1.0 mL/min. UV detection was performed at 262 nm.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective bioanalytical method for the quantification of Trifluoperazine in human plasma was developed using LC-MS/MS.[7][8] The procedure involved liquid-liquid extraction of the analyte from plasma using tertiary butyl methyl ether. Trifluoperazine-D8 was used as the internal standard. Chromatographic separation was performed on a Zodiac C18 column (50 × 4.6 mm, 3 μm) with a mobile phase of acetonitrile, methanol, and 5 mM ammonium (B1175870) bicarbonate buffer in water (85:10:5, v/v/v) at a flow rate of 0.55 mL/min.[7][8] This method established a linearity range of 5-1,250 pg/mL.[7]

UV-Visible Spectrophotometry

A simple UV spectrophotometric method was developed for the estimation of Trifluoperazine in bulk and tablet formulations.[9] The method was based on the solubility of Trifluoperazine in water. The maximum absorbance was measured at 257 nm. The method demonstrated linearity in the concentration range of 1-16 μg/mL.[9] Another spectrophotometric method involved an oxidative coupling reaction to produce a colored product with maximum absorption at 500 nm.[10]

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of Trifluoperazine in a pharmaceutical or biological sample, from sample preparation to data analysis.

Trifluoperazine Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Pharmaceutical Formulation or Biological Matrix Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Dilution Dilution / Reconstitution Extraction->Dilution Injection Sample Injection Dilution->Injection Prepared Sample Separation Chromatographic Separation (HPLC / LC) Injection->Separation Detection Detection (UV / MS/MS) Separation->Detection Signal Signal Acquisition Detection->Signal Raw Data Integration Peak Integration & Quantification Signal->Integration Result Result Reporting (LOD, LOQ, Concentration) Integration->Result

Caption: General workflow for Trifluoperazine analysis.

References

Comparative Analysis of Trifluoperazine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological and toxicological profiles of the antipsychotic drug trifluoperazine (B1681574) and its primary metabolites. This guide provides a comparative analysis of their dopamine (B1211576) D2 receptor binding affinity and in vitro cytotoxicity, supported by detailed experimental protocols and visual representations of key signaling pathways.

Trifluoperazine, a typical antipsychotic of the phenothiazine (B1677639) class, undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. This process generates several metabolites, with the most significant being 7-hydroxytrifluoperazine, N-desmethyltrifluoperazine, and trifluoperazine sulfoxide. While it is understood that these metabolites may contribute to the overall therapeutic and adverse effects of the parent drug, a direct comparative analysis of their individual activities is crucial for a comprehensive understanding of trifluoperazine's pharmacology.

Comparative Pharmacodynamics: Dopamine D2 Receptor Binding Affinity

The primary mechanism of action of trifluoperazine is the blockade of dopamine D2 receptors in the brain.[1][2] To compare the potency of trifluoperazine and its metabolites in this regard, their binding affinities for the dopamine D2 receptor are determined using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher binding affinity.

CompoundDopamine D2 Receptor Binding Affinity (Ki)
Trifluoperazine1.1 - 1.2 nM[3][4]
7-HydroxytrifluoperazineData not available in searched results
N-DesmethyltrifluoperazineData not available in searched results
Trifluoperazine SulfoxideData not available in searched results

Note: While specific Ki values for the metabolites were not found in the provided search results, the significant pharmacological activity of N-desmethyltrifluoperazine suggests it retains considerable affinity for the D2 receptor.

Comparative Toxicology: In Vitro Cytotoxicity

The cytotoxic potential of trifluoperazine and its metabolites can be assessed using various in vitro assays, such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is determined to quantify the concentration of a compound required to reduce cell viability by 50%.

CompoundCell LineAssayCytotoxicity (LC50/IC50)
TrifluoperazineSH-SY5Y NeuroblastomaMTT Assay~6 µM (LC50)[5]
7-HydroxytrifluoperazineData not available in searched resultsData not available in searched resultsData not available in searched results
N-DesmethyltrifluoperazineData not available in searched resultsData not available in searched resultsData not available in searched results
Trifluoperazine SulfoxideData not available in searched resultsData not available in searched resultsData not available in searched results

Note: The cytotoxicity of trifluoperazine was found to be higher in undifferentiated neuroblastoma cells compared to differentiated cells, suggesting a potential for selective toxicity towards rapidly dividing cells.[5]

Key Signaling Pathways

Trifluoperazine's antagonism of the dopamine D2 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating its therapeutic effects and side-effect profile.

Trifluoperazine_Metabolism cluster_metabolites Primary Metabolites Trifluoperazine Trifluoperazine CYP450 Cytochrome P450 (e.g., CYP2D6) Trifluoperazine->CYP450 Oxidation UGT1A4 UGT1A4 Trifluoperazine->UGT1A4 Glucuronidation 7-Hydroxytrifluoperazine 7-Hydroxytrifluoperazine CYP450->7-Hydroxytrifluoperazine N-Desmethyltrifluoperazine N-Desmethyltrifluoperazine CYP450->N-Desmethyltrifluoperazine Trifluoperazine_Sulfoxide Trifluoperazine Sulfoxide CYP450->Trifluoperazine_Sulfoxide Glucuronide_Conjugate Glucuronide Conjugate UGT1A4->Glucuronide_Conjugate

Figure 1: Metabolic pathways of Trifluoperazine.

Dopamine_D2_Signaling cluster_downstream Downstream Effects Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Trifluoperazine Trifluoperazine Trifluoperazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Ion_Channels Ion Channels PP1->Ion_Channels Dephosphorylates Gene_Expression Gene Expression PP1->Gene_Expression Dephosphorylates Neuronal_Excitability ↓ Neuronal Excitability Ion_Channels->Neuronal_Excitability Gene_Expression->Neuronal_Excitability

References

Performance Showdown: Evaluating Trifluoperazine-d3 Dihydrochloride Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an analytical platform is paramount to achieving accurate and reproducible quantification of therapeutic agents. This guide provides a comparative performance evaluation of Trifluoperazine-d3 dihydrochloride (B599025), a commonly used internal standard, across three prevalent mass spectrometry systems: Triple Quadrupole (QqQ), High-Resolution Mass Spectrometry (HRMS - Orbitrap), and Ion Trap. The insights presented herein are supported by synthesized data from established analytical methodologies.

Trifluoperazine-d3 dihydrochloride serves as a stable isotope-labeled internal standard for the quantification of Trifluoperazine, an antipsychotic medication. Its use is critical for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical results.[1] The selection of a mass spectrometer can significantly influence the performance of this internal standard in terms of sensitivity, selectivity, and linearity.

Comparative Performance Data

The following table summarizes the expected performance of Trifluoperazine-d3 dihydrochloride across different mass spectrometer platforms based on their inherent characteristics.

Performance ParameterTriple Quadrupole (QqQ)HRMS (Orbitrap)Ion Trap
Primary Application Targeted QuantificationTargeted & Untargeted Analysis, Metabolite IDQualitative Analysis, Structural Elucidation
Typical Lower Limit of Quantification (LLOQ) 0.1 - 1 pg/mL1 - 10 pg/mL10 - 50 pg/mL
Linear Dynamic Range > 4 orders of magnitude3 - 4 orders of magnitude2 - 3 orders of magnitude
Mass Accuracy Low (Nominal Mass)High (< 5 ppm)Low to Moderate
Selectivity High (MRM)Very High (High Resolution)Moderate to High (MSn)
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Bias) ± 5%± 10%± 15%

Experimental Protocols

A robust and validated bioanalytical method is crucial for the reliable quantification of Trifluoperazine using its deuterated internal standard. Below is a detailed experimental protocol for the analysis of Trifluoperazine in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 25 µL of Trifluoperazine-d3 dihydrochloride internal standard working solution (concentration dependent on the expected analyte concentration range).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A time-programmed gradient from 5% to 95% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole, Orbitrap, or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Mass Spectrometry Parameters

The following are typical starting parameters that should be optimized for the specific instrument used.

ParameterTriple Quadrupole (QqQ)HRMS (Orbitrap)Ion Trap
Ionization Mode Positive ESIPositive ESIPositive ESI
Scan Type Multiple Reaction Monitoring (MRM)Full Scan or Targeted SIMMS/MS or MSn
Precursor Ion (m/z) 411.2 (Trifluoperazine-d3)411.1799 (Trifluoperazine-d3)411.2 (Trifluoperazine-d3)
Product Ion (m/z) e.g., 113.1N/A for Full Scane.g., 113.1
Collision Energy Optimized for specific transitionN/A for Full ScanOptimized for fragmentation
Resolution Unit> 70,000Unit

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Trifluoperazine-d3 (Internal Standard) plasma->is alkalinize Alkalinize (NaOH) is->alkalinize extract Liquid-Liquid Extraction (MTBE) alkalinize->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for the bioanalysis of Trifluoperazine.

internal_standard_logic cluster_result Result A_prep Loss during Sample Prep A_signal Analyte Signal A_prep->A_signal Ratio Peak Area Ratio (Analyte / IS) A_ion Ionization Variability A_ion->A_signal A_signal->Ratio IS_prep Similar Loss during Sample Prep IS_signal IS Signal IS_prep->IS_signal IS_ion Similar Ionization Variability IS_ion->IS_signal IS_signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The choice of mass spectrometer for the analysis of Trifluoperazine with its deuterated internal standard, Trifluoperazine-d3 dihydrochloride, is highly dependent on the specific requirements of the study. For high-throughput, routine quantitative analysis where sensitivity is paramount, a Triple Quadrupole mass spectrometer is the instrument of choice. When high selectivity to overcome complex matrix interferences and the potential for metabolite identification are required, a High-Resolution Mass Spectrometer like an Orbitrap is a superior option. Ion Trap mass spectrometers , while less common for quantitative bioanalysis, can be valuable for structural elucidation and qualitative screening.

Ultimately, the optimal performance of Trifluoperazine-d3 dihydrochloride is achieved through careful method development and validation on a well-characterized and appropriate mass spectrometry platform.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioavailability data submitted to regulatory authorities. A critical component of this validation is the appropriate use of an internal standard (IS) to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of internal standard strategies, delves into the harmonized regulatory landscape, and presents detailed experimental protocols to support the development of high-quality bioanalytical assays.

The Regulatory Framework: A Harmonized Approach

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely aligned their bioanalytical method validation requirements under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5] This harmonized guideline provides a unified framework for conducting method validation and study sample analysis.

A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing, unless its absence can be scientifically justified.[1] The primary role of the IS is to mimic the analyte's behavior throughout the analytical process, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.

The following table summarizes the key validation parameters and acceptance criteria as outlined in the ICH M10 guideline, which is recognized by both the FDA and EMA.

Validation ParameterKey RequirementAcceptance Criteria
Selectivity The method should differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.Response in blank samples from at least six different sources should be ≤ 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤ 5% for the IS.[6][7]
Accuracy and Precision The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision) must be determined.Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLLOQ). Within-run and between-run precision (CV%) should not exceed 15% (20% at LLOQ).[8][9]
Matrix Effect The effect of the biological matrix on the ionization of the analyte and IS should be assessed to ensure it does not compromise the accuracy and precision of the method.The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤ 15%.
Stability The stability of the analyte and IS must be evaluated under various conditions that mimic sample handling and storage.Mean concentration of stability samples should be within ±15% of the nominal concentration.[10]
Carry-over The influence of a high-concentration sample on a subsequent blank sample must be evaluated.Carry-over in the blank sample following the highest calibration standard should not be greater than 20% of the LLOQ for the analyte and 5% for the IS.
Dilution Integrity The ability to dilute samples with concentrations above the Upper Limit of Quantitation (ULOQ) without affecting accuracy and precision.Accuracy and precision of diluted samples should be within ±15% of the nominal concentration.[9]

Internal Standards: A Performance Comparison

The choice of internal standard is a critical decision in bioanalytical method development. The two most common types are Stable Isotope-Labeled Internal Standards (SIL-ISs) and analog internal standards.

  • Stable Isotope-Labeled Internal Standards (SIL-ISs): These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same degree of matrix effects and extraction variability.

  • Analog Internal Standards: These are molecules with a close chemical structure to the analyte but are not isotopically labeled. While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic behavior, potentially compromising their ability to effectively compensate for analytical variability.

The following table summarizes experimental data comparing the typical performance of SIL-ISs and analog ISs in key bioanalytical validation parameters.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Analog ISKey Considerations
Accuracy (% Bias) Typically < 5%Can be > 10%SIL-ISs more effectively compensate for variability, leading to higher accuracy.
Precision (% CV) Typically < 10%Can be > 15%The close tracking of the analyte by the SIL-IS results in lower variability.
Matrix Effect (% CV of IS-normalized matrix factor) < 15%Often > 15%SIL-ISs co-elute and experience the same ionization suppression or enhancement as the analyte, providing superior correction for matrix effects.
Recovery Variability (% CV) < 10%> 15%The similar chemical properties of SIL-ISs lead to more consistent recovery across different samples.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. The following are step-by-step methodologies for key validation experiments.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous components in the biological matrix.

Methodology:

  • Matrix Selection: Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors. Include lipemic and hemolyzed samples if relevant.

  • Sample Preparation:

    • Process one aliquot of each blank matrix source as per the established analytical method.

    • Process a second aliquot of each blank matrix source spiked only with the internal standard at its working concentration.

    • Process a third aliquot of each blank matrix source spiked with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analysis: Analyze the prepared samples using the bioanalytical method.

  • Evaluation:

    • In the blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

    • In the blank samples, the response at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.

Accuracy and Precision

Objective: To determine the accuracy and precision of the method across the analytical range.

Methodology:

  • QC Sample Preparation: Prepare quality control (QC) samples in the biological matrix at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantitation

    • Low QC: Approximately 3 x LLOQ

    • Medium QC: Mid-point of the calibration curve

    • High QC: Approximately 75-85% of the ULOQ

  • Within-Run (Intra-Assay) Accuracy and Precision:

    • In a single analytical run, analyze a minimum of five replicates of each QC concentration level.

    • Calculate the mean concentration, accuracy (% bias), and precision (CV%) for each level.

  • Between-Run (Inter-Assay) Accuracy and Precision:

    • Repeat the within-run analysis on at least two additional days.

    • Combine the data from all runs and calculate the overall mean concentration, accuracy, and precision for each QC level.

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Matrix Selection: Obtain at least six different sources of the blank biological matrix from individual donors.

  • Sample Preparation:

    • Set 1 (Analyte in Solvent): Prepare solutions of the analyte and IS in the reconstitution solvent at low and high concentrations.

    • Set 2 (Analyte in Extracted Matrix): Extract blank matrix samples and then spike the analyte and IS into the final extract at the same low and high concentrations as Set 1.

  • Analysis: Analyze both sets of samples.

  • Calculation:

    • Matrix Factor (MF): (Peak response in the presence of matrix [Set 2]) / (Peak response in the absence of matrix [Set 1])

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Evaluation: The CV of the IS-normalized matrix factor across all matrix sources should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte and internal standard under various storage and handling conditions.

Methodology:

  • QC Sample Preparation: Prepare low and high QC samples in the biological matrix.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Post-Preparative (Autosampler) Stability: Store processed samples in the autosampler for the expected duration of an analytical run.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and a decision tree for selecting an appropriate internal standard.

Bioanalytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation Experiments cluster_Analysis Data Analysis & Reporting Method_Development Method Development & Optimization Protocol Validation Protocol Definition Method_Development->Protocol Selectivity Selectivity Protocol->Selectivity Accuracy_Precision Accuracy & Precision Protocol->Accuracy_Precision Matrix_Effect Matrix Effect Protocol->Matrix_Effect Stability Stability Protocol->Stability Carryover Carry-over Protocol->Carryover Dilution Dilution Integrity Protocol->Dilution Data_Review Data Review & Analysis Selectivity->Data_Review Accuracy_Precision->Data_Review Matrix_Effect->Data_Review Stability->Data_Review Carryover->Data_Review Dilution->Data_Review Report Validation Report Generation Data_Review->Report

Bioanalytical Method Validation Workflow

Decision Tree for Internal Standard Selection

Data_Analysis_Flowchart Start Start: Analytical Run Completed Check_Cal_Curve Evaluate Calibration Curve (R², back-calculated concentrations) Start->Check_Cal_Curve Cal_Curve_Pass Calibration Curve Passes Check_Cal_Curve->Cal_Curve_Pass Pass Cal_Curve_Fail Calibration Curve Fails Check_Cal_Curve->Cal_Curve_Fail Fail Check_QCs Evaluate QC Samples (Accuracy & Precision) Cal_Curve_Pass->Check_QCs Reject_Run Reject Analytical Run Cal_Curve_Fail->Reject_Run QCs_Pass QCs Pass Check_QCs->QCs_Pass Pass QCs_Fail QCs Fail Check_QCs->QCs_Fail Fail Accept_Run Accept Analytical Run QCs_Pass->Accept_Run QCs_Fail->Reject_Run Report_Results Report Sample Concentrations Accept_Run->Report_Results Investigate Investigate and Document Reason for Failure Reject_Run->Investigate

Data Analysis and Acceptance Criteria Flowchart

References

Safety Operating Guide

Safe Disposal of Trifluoperazine-d3 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Trifluoperazine-d3 dihydrochloride (B599025), a deuterated analog of the antipsychotic medication Trifluoperazine. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Trifluoperazine-d3 dihydrochloride. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, and eye protection, to avoid inhalation of dust and direct contact with the skin.[1][2] In the event of accidental exposure, follow the first-aid measures outlined in the SDS.[2][3][4]

Waste Identification and Segregation

Properly identify and segregate all waste streams containing Trifluoperazine-d3 dihydrochloride. This includes the pure compound, solutions, and any contaminated laboratory materials such as vials, pipette tips, and gloves.[1] It is crucial to keep this waste stream separate from other chemical wastes to ensure it is handled and disposed of correctly.[5] Original containers should be used for storage of the waste where possible, and uncleaned containers should be treated as the product itself.[5]

Disposal Procedures

The primary method for the disposal of Trifluoperazine-d3 dihydrochloride is through a licensed professional waste disposal company.[3][5] The recommended procedure for chemical destruction is incineration. The material should be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[3][5]

For very small quantities, an alternative may be available depending on local regulations and facility capabilities. This involves rendering the compound unusable by mixing it with an unpalatable substance, such as coffee grounds or cat litter, and sealing it in a container before disposal in municipal waste, particularly if the destination is a waste-to-energy incineration plant.[1] However, significant quantities of Trifluoperazine-d3 dihydrochloride waste should never be disposed of in the municipal waste stream.[1]

Under no circumstances should Trifluoperazine-d3 dihydrochloride be allowed to enter drains or the environment.[5][6]

Quantitative Data Relevant to Disposal

The following table summarizes key physical and chemical properties of Trifluoperazine dihydrochloride that are relevant to its handling and disposal.

PropertyValueReference
AppearanceWhite to off-white powder[5]
Melting Point243 °C (decomposes)[5]
Water Solubility50 g/L[5]
Flash Point9 °C[5]
Acute Toxicity (Oral, Rat LD50)543 mg/kg[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Trifluoperazine-d3 dihydrochloride.

TrifluoperazineDisposal cluster_prep Preparation & Segregation cluster_disposal Disposal Path A Identify Trifluoperazine-d3 dihydrochloride waste B Segregate from other chemical waste A->B C Wear appropriate PPE B->C D Determine quantity of waste C->D E Large Quantity D->E F Small Quantity D->F G Contact licensed waste disposal company E->G Recommended L Consult local regulations F->L H Incinerate in a chemical incinerator with afterburner and scrubber G->H I Mix with unpalatable substance (e.g., coffee grounds) J Seal in a container I->J K Dispose in municipal waste (if destined for incineration) J->K L->I If permitted

Caption: Disposal workflow for Trifluoperazine-d3 dihydrochloride.

References

Essential Safety and Operational Guide for Handling Trifluoperazine-d3 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trifluoperazine-d3 dihydrochloride (B599025). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Trifluoperazine-d3 dihydrochloride is a potent pharmaceutical compound that requires careful handling to avoid exposure. It is harmful if swallowed and causes serious eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) before use.[3] Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a glove box, to prevent inhalation of dust or fumes.[3][4] Avoid direct contact with skin and eyes.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling Trifluoperazine-d3 dihydrochloride. The following table summarizes the recommended PPE based on the operational procedure. For potent compounds, enhanced protective measures may be necessary.[5]

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting - Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or disposable gown- ANSI-approved safety goggles or a face shield[6]- N95 respirator or higher (e.g., PAPR) for handling powders outside of a containment system[6]
Solution Preparation - Nitrile or neoprene gloves- Chemical-resistant lab coat- Safety goggles
General Laboratory Use - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber)- Disposable coveralls[6]- Safety goggles and face shield- Appropriate respiratory protection (e.g., PAPR or SCBA)
Waste Disposal - Chemical-resistant gloves- Lab coat- Safety goggles
Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to manage the risks associated with Trifluoperazine-d3 dihydrochloride.

Handling and Storage Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing : Conduct all weighing operations of the solid compound within a certified chemical fume hood or a containment system like a glove bag to minimize aerosol generation.[5]

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Storage : Store Trifluoperazine-d3 dihydrochloride in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[4][7] Recommended storage temperature is often -20°C.[2][8]

Spill Response

In the event of a spill, evacuate the immediate area and prevent unprotected personnel from entering.

  • Small Spills (Solid) : Carefully scoop the spilled solid into a labeled waste container.[4] Clean the area with a wet cloth or paper towel, ensuring not to create dust. Place all cleaning materials in the hazardous waste container.

  • Large Spills : Evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.

Waste Disposal Plan

All waste containing Trifluoperazine-d3 dihydrochloride must be treated as hazardous waste.

  • Segregation : Segregate all waste streams containing the compound, including unused product, contaminated labware (e.g., vials, pipette tips), and solutions.[3]

  • Containment : Collect all hazardous waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal : Dispose of the waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical in the regular trash or down the drain.[9] For small quantities, it may be permissible to mix the compound with an unpalatable substance like coffee grounds before placing it in a sealed container for incineration, but this should be confirmed with your institution's EHS office.[3]

Workflow for Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of Trifluoperazine-d3 dihydrochloride.

Trifluoperazine_Handling_Workflow cluster_prep Preparation cluster_disposal Disposal cluster_emergency Emergency A Consult SDS B Don Appropriate PPE A->B C Prepare Work Area B->C D Weighing/Aliquoting (in containment) C->D E Solution Preparation D->E F Experimentation E->F G Decontaminate Work Area F->G H Segregate Waste F->H I Store Compound F->I J Package & Label Waste H->J K Dispose via Approved Facility J->K L Spill Occurs N Follow Spill Protocol L->N M Personal Exposure O Follow First-Aid Measures M->O

Caption: Workflow for safe handling and disposal of Trifluoperazine-d3 dihydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.